1-Fluoro-4-methoxy-2-vinylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-1-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJQGDFZDYGZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466054 | |
| Record name | 1-fluoro-4-methoxy-2-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196519-60-5 | |
| Record name | 1-fluoro-4-methoxy-2-vinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Spectroscopic Guide to 1-Fluoro-4-methoxy-2-vinylbenzene: Elucidating Molecular Structure Through Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-methoxy-2-vinylbenzene is a substituted styrene derivative with potential applications in polymer chemistry and as a building block in organic synthesis, including pharmaceutical drug development. Its specific substitution pattern—a fluorine atom, a methoxy group, and a vinyl group on a benzene ring—gives rise to a unique electronic and structural profile. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for predicting its reactivity. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 1-Fluoro-4-methoxy-2-vinylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific isomer, this guide leverages established principles of spectroscopic theory and empirical data from analogous compounds to predict and interpret its spectral features. This approach provides a robust framework for researchers working with this and structurally related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1-Fluoro-4-methoxy-2-vinylbenzene are detailed below.
¹H NMR Spectroscopy: A Detailed Prediction
The ¹H NMR spectrum is predicted based on the principle of substituent additivity, starting from the chemical shift of benzene (δ 7.27 ppm). The influence of the fluoro, methoxy, and vinyl groups on the chemical shifts of the aromatic protons is estimated using established substituent chemical shift increments.[1]
The vinyl group protons will exhibit a characteristic AMX spin system, with distinct chemical shifts for the geminal, cis, and trans protons, and will show coupling to each other and to the adjacent aromatic proton. The methoxy group will appear as a singlet.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~ 6.85 | d | J ≈ 3.0 |
| H-5 | ~ 6.95 | dd | J ≈ 8.5, 3.0 |
| H-6 | ~ 7.20 | d | J ≈ 8.5 |
| H-vinyl (α) | ~ 6.70 | dd | J ≈ 17.5, 11.0 |
| H-vinyl (β, trans) | ~ 5.70 | d | J ≈ 17.5 |
| H-vinyl (β, cis) | ~ 5.25 | d | J ≈ 11.0 |
| -OCH₃ | ~ 3.85 | s | - |
Causality of Predicted Shifts: The methoxy group is an electron-donating group, causing an upfield shift (to lower ppm) of the ortho and para protons. The fluorine atom is electronegative, causing a deshielding effect, but also has lone pairs that can be involved in resonance, leading to a more complex influence on the proton chemical shifts. The vinyl group has a modest deshielding effect on the ortho protons.
Diagram of Substituent Effects on ¹H NMR Chemical Shifts:
Caption: Influence of substituents on predicted ¹H NMR shifts.
¹³C NMR Spectroscopy: A Detailed Prediction
The ¹³C NMR spectrum is predicted similarly, using substituent chemical shift increments from a base value of 128.5 ppm for benzene.[1] A key feature will be the presence of carbon-fluorine (C-F) coupling, which will cause the signals for carbons close to the fluorine atom to appear as doublets.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 | ~ 158.0 | d, ¹JCF ≈ 245 Hz |
| C-2 | ~ 125.0 | d, ²JCF ≈ 20 Hz |
| C-3 | ~ 115.0 | d, ³JCF ≈ 8 Hz |
| C-4 | ~ 150.0 | s |
| C-5 | ~ 112.0 | d, ⁴JCF ≈ 3 Hz |
| C-6 | ~ 118.0 | d, ³JCF ≈ 8 Hz |
| C-vinyl (α) | ~ 135.0 | s |
| C-vinyl (β) | ~ 115.0 | s |
| -OCH₃ | ~ 56.0 | s |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-Fluoro-4-methoxy-2-vinylbenzene will show characteristic absorption bands for the aromatic ring, the vinyl group, the ether linkage, and the carbon-fluorine bond.[2][3]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic and Vinyl C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1630 | Medium | Vinyl C=C stretch |
| 1600, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1040 | Medium | Symmetric C-O-C stretch |
| ~1200 | Strong | C-F stretch |
| 990, 910 | Strong | Vinyl C-H out-of-plane bend |
| ~830 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
The out-of-plane C-H bending region is particularly diagnostic for the substitution pattern on the benzene ring.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1-Fluoro-4-methoxy-2-vinylbenzene (C₉H₉FO), the molecular weight is 152.17 g/mol .
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 152. This peak should be reasonably intense due to the stability of the aromatic ring.
-
Major Fragment Ions:
-
m/z = 137: Loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for anisole derivatives.[2]
-
m/z = 109: Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion.
-
m/z = 125: Loss of a vinyl radical (•CH=CH₂).
-
m/z = 124: Loss of ethylene (C₂H₄) via a rearrangement.
-
m/z = 77: Phenyl cation, although less likely due to the substituents.
-
The presence of fluorine can also influence fragmentation, but loss of a fluorine radical is generally less favorable than fragmentation of the other substituents.[5]
Predicted Mass Spectrometry Fragmentation Pathway:
Caption: Predicted major fragmentation pathways in MS.
Experimental Protocols
General Procedure for Spectroscopic Analysis:
-
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
IR: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, prepare a KBr pellet or a mull.
-
MS: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum. An inverse-gated decoupling experiment can be used for quantitative analysis.[6]
-
-
IR Data Acquisition:
-
Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample.
-
-
MS Data Acquisition:
-
Use an electron ionization (EI) mass spectrometer for fragmentation analysis.
-
Acquire the spectrum over a mass range of m/z 40-200.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-Fluoro-4-methoxy-2-vinylbenzene. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we have constructed a detailed and reliable set of expected spectral data. This information will be invaluable for researchers in the positive identification and characterization of this compound, and serves as a model for the analysis of other novel substituted aromatic molecules. The provided protocols offer a standardized approach to obtaining high-quality experimental data for validation.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ChemDoodle Web Components. (n.d.). NMR Prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29.
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
ACS Publications. (2018, March 27). 1H and 13C NMR Spectra of Highly Branched Poly(4-chloromethylstyrene). Signal Assignment, Structure Characterization, and a SCVP Kinetics Study. Retrieved from [Link]
-
Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Fluoro-4-methoxy-2-vinylbenzene
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-Fluoro-4-methoxy-2-vinylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the predicted chemical shifts, the underlying substituent effects, and a standard protocol for spectral acquisition. Our approach is grounded in established NMR principles and data from analogous compounds to provide a comprehensive and practical resource.
Introduction: The Structural Significance of 1-Fluoro-4-methoxy-2-vinylbenzene
1-Fluoro-4-methoxy-2-vinylbenzene is a substituted aromatic compound with functionalities that make it an interesting building block in organic synthesis. The presence of a vinyl group allows for polymerization and other addition reactions, while the fluoro and methoxy groups modulate the electronic properties of the benzene ring, influencing its reactivity and potential applications.
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of such molecules. It provides precise information about the carbon skeleton, including the number of unique carbon environments, their hybridization state, and their electronic environment.[1] For a molecule like 1-Fluoro-4-methoxy-2-vinylbenzene, ¹³C NMR is crucial for confirming its successful synthesis and purity.
This guide will delve into a detailed prediction and interpretation of the ¹³C NMR spectrum of this compound, providing a foundational understanding for its characterization.
Predicted ¹³C NMR Chemical Shifts
In the absence of a publicly available experimental spectrum for 1-Fluoro-4-methoxy-2-vinylbenzene, we can predict the ¹³C NMR chemical shifts with a high degree of confidence by analyzing the substituent effects on the benzene ring and by referencing data from similar compounds. The numbering of the carbon atoms for the purpose of this guide is as follows:
Caption: Molecular structure of 1-Fluoro-4-methoxy-2-vinylbenzene with carbon numbering.
The predicted chemical shifts are summarized in the table below. These values are estimated based on the additive effects of the substituents on the chemical shift of benzene (128.5 ppm) and by comparison with data for 4-fluoroanisole and styrene.[2][3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C1 | 155.0 - 160.0 | Doublet (¹JCF) |
| C2 | 125.0 - 130.0 | Doublet (²JCF) |
| C3 | 115.0 - 120.0 | Doublet (³JCF) |
| C4 | 150.0 - 155.0 | Singlet |
| C5 | 110.0 - 115.0 | Doublet (³JCF) |
| C6 | 118.0 - 123.0 | Doublet (²JCF) |
| Cα (vinyl) | 130.0 - 135.0 | Singlet |
| Cβ (vinyl) | 110.0 - 115.0 | Singlet |
| C-Me (methoxy) | 55.0 - 60.0 | Singlet |
Analysis of Substituent Effects on Chemical Shifts
The chemical shift of each carbon atom in the benzene ring is influenced by the electronic effects of the three substituents: the fluoro, methoxy, and vinyl groups. These effects can be broadly categorized as inductive and resonance effects.[4][5]
Fluoro Group (-F)
The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the directly attached carbon (C1) and decreases with distance. However, fluorine also has lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect), increasing electron density at the ortho and para positions.
-
C1 (ipso-carbon): The chemical shift is significantly shifted downfield due to the strong -I effect of fluorine. This carbon will also exhibit a large one-bond coupling constant (¹JCF) in the range of 240-270 Hz.[6][7]
-
C2 and C6 (ortho-carbons): The resonance effect of fluorine increases electron density, causing an upfield shift. However, the inductive effect is still significant at this position. The net effect is a moderate upfield shift compared to benzene. These carbons will show a two-bond C-F coupling (²JCF) of around 15-25 Hz.[8]
-
C3 and C5 (meta-carbons): The resonance effect does not extend to the meta position, so the weaker inductive effect causes a slight downfield shift. A smaller three-bond C-F coupling (³JCF) of 5-10 Hz is expected.[8]
-
C4 (para-carbon): The +R effect is strongest at the para position, leading to a significant upfield shift.
Methoxy Group (-OCH₃)
The methoxy group is a strong resonance electron-donating group (+R) and a moderately strong inductive electron-withdrawing group (-I).[4]
-
C4 (ipso-carbon): The +R effect from the oxygen lone pairs dominates, causing a significant downfield shift.
-
C3 and C5 (ortho-carbons): The strong +R effect increases electron density, leading to a substantial upfield shift.
-
C2 and C6 (meta-carbons): The influence at the meta position is primarily a weak -I effect, resulting in a small downfield shift.
Vinyl Group (-CH=CH₂)
The vinyl group is a weak resonance electron-withdrawing group (-R) and a weak inductive electron-withdrawing group (-I).
-
C2 (ipso-carbon): The vinyl group causes a moderate downfield shift at the point of attachment.
-
C1 and C3 (ortho-carbons): The weak -R effect slightly decreases electron density, leading to a small downfield shift.
-
C6 (para-carbon): The -R effect is most pronounced at the para position, causing a downfield shift.
Combined Effects
The observed chemical shifts are a result of the interplay of these effects. The diagram below illustrates the dominant electronic influences of the substituents on the aromatic ring.
Caption: Dominant electronic effects of substituents on the benzene ring.
Experimental Protocol for ¹³C NMR Acquisition
A reliable ¹³C NMR spectrum of 1-Fluoro-4-methoxy-2-vinylbenzene can be obtained using a standard experimental setup. The following protocol is recommended for achieving a high-quality spectrum.
Sample Preparation
-
Dissolve the sample: Accurately weigh approximately 20-50 mg of 1-Fluoro-4-methoxy-2-vinylbenzene and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single carbon signal at ~77.16 ppm, which can be used as an internal reference.
-
Add internal standard (optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. The signal for TMS is defined as 0.00 ppm.
-
Transfer to NMR tube: Transfer the solution to a 5 mm NMR tube.
Instrument Parameters
The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz for ¹³C | Standard for a 400 MHz ¹H spectrometer. |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled pulse sequence with a 30° flip angle to allow for faster repetition. |
| Acquisition Time (AQ) | 1-2 seconds | To ensure good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of quaternary carbons. |
| Number of Scans (NS) | 1024 or more | To achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. |
| Spectral Width (SW) | 200-250 ppm | To cover the entire range of expected carbon signals. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the CDCl₃ signal at 77.16 ppm or the TMS signal at 0.00 ppm.
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for ¹³C NMR acquisition and analysis.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹³C NMR chemical shifts for 1-Fluoro-4-methoxy-2-vinylbenzene. By understanding the interplay of the inductive and resonance effects of the fluoro, methoxy, and vinyl substituents, researchers can confidently interpret the ¹³C NMR spectrum of this molecule and related structures. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is fundamental for the structural verification and quality control of this important synthetic intermediate. The detailed analysis of expected C-F couplings further aids in the unambiguous assignment of the carbon signals.
References
-
Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]
-
Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
-
Morales-Ríos, M. S., Martínez-Richa, A., Hernandez, Z., & Joseph-Nathan, P. (2014). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. Journal of the Mexican Chemical Society, 58(2), 147-155. [Link]
-
Wilson, N. K. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
-
University of Puget Sound. Summary of C13-NMR Interpretation. [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Ducati, L. C., Viesser, R. V., & Tormena, C. F. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(34), 8283-8291. [Link]
-
PubChem. 4-Fluoroanisole. [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]
-
ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
-
Tonelli, A. E. (1979). Stereosequence-Dependent 13C-NMR Chemical Shifts of Polystyrene Oligomers. Macromolecules, 12(2), 255-259. [Link]
-
ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... [Link]
-
Royal Society of Chemistry. Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl F. [Link]
-
Curphy, T. J. Curphy-Morrison Additivity Constants for Proton NMR. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0062765). [Link]
-
Dembinski, R., & Kujawski, J. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52(10), 634-641. [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science, 8(9), 6570-6576. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Styrene(100-42-5) 13C NMR spectrum [chemicalbook.com]
- 3. 4-Fluoroanisole(459-60-9) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfu.ca [sfu.ca]
- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
Reactivity of fluorinated and methoxy substituted styrenes
An In-depth Technical Guide to the Reactivity of Fluorinated and Methoxy Substituted Styrenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of fluorinated and methoxy-substituted styrenes, offering insights into their electronic properties and behavior in key chemical transformations. By understanding the underlying principles that govern their reactivity, researchers can better leverage these valuable building blocks in the design and synthesis of novel materials and pharmaceuticals.
Introduction: The Dichotomy of Substituent Effects
Styrene, a foundational monomer in polymer chemistry and a versatile synthon in organic synthesis, offers a reactive vinyl group conjugated with an aromatic ring. The introduction of substituents onto this aromatic scaffold profoundly alters the electron density distribution within the molecule, thereby tuning its reactivity. This guide focuses on two particularly influential substituents: the electron-withdrawing fluorine atom and the electron-donating methoxy group. Their opposing electronic effects provide a fascinating case study in reaction control and mechanism.
Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). However, it can also participate in resonance by donating a lone pair of electrons (+M), a duality that complicates predictions of reactivity.[1] Conversely, the methoxy group is a classic electron-donating group, primarily through its strong resonance effect (+M), which significantly increases the electron density of the π-system.[2] Understanding this electronic tug-of-war is paramount to predicting and exploiting the reactivity of these substituted styrenes.
Electronic Landscape: A Tale of Two Substituents
The electronic influence of a substituent on a reactive center can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[3] The equation, log(k/k₀) = σρ, utilizes the substituent constant (σ) and the reaction constant (ρ). The σ value is a measure of the electronic effect of a substituent, with negative values indicating electron-donating groups and positive values indicating electron-withdrawing groups. For reactions involving the development of positive charge in the transition state, the σ+ constant is often used, as it better accounts for through-conjugation effects.
| Substituent | σ (para) | σ+ (para) | Dominant Electronic Effect |
| -F | +0.06 | -0.07 | Strong -I, moderate +M |
| -OCH₃ | -0.27 | -0.78 | Strong +M, weak -I |
Table 1: Hammett Substituent Constants for Fluorine and Methoxy Groups.[3]
As evidenced in Table 1, the methoxy group is a significantly stronger electron-donating group through resonance (more negative σ+) compared to fluorine. This difference in electronic character dictates the divergent reactivity of these two classes of substituted styrenes in both electrophilic additions and polymerization reactions.
Electrophilic Addition to the Vinyl Group: A Mechanistic Crossroads
The reaction of the vinyl group in styrenes with electrophiles, such as halogens, is a cornerstone of their chemical behavior. The generally accepted mechanism for electrophilic addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile.[4][5] However, in the case of styrenes, the intermediate can also have significant benzylic carbocation character due to the stability afforded by the adjacent aromatic ring.[6] The nature of the substituent on the aromatic ring plays a critical role in influencing the structure of this intermediate and, consequently, the reaction rate.
The Influence of Substituents on Reaction Rate
The rate-determining step in electrophilic addition to an alkene is the initial attack of the electrophile on the π-bond.[7] Therefore, substituents that increase the electron density of the double bond will accelerate the reaction.
-
Methoxy-substituted styrenes: The strong electron-donating nature of the methoxy group significantly increases the nucleophilicity of the vinyl group, leading to a substantial rate enhancement in electrophilic additions.
-
Fluorinated styrenes: The powerful electron-withdrawing inductive effect of fluorine deactivates the vinyl group towards electrophilic attack, resulting in a slower reaction rate compared to unsubstituted styrene.
This is quantitatively supported by Hammett analysis of the bromination of substituted styrenes in acetic acid, which yields a reaction constant (ρ) of -2.24.[8] The negative value of ρ indicates that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state.
However, for strongly electron-releasing groups like methoxy, the Hammett plot for bromination is known to be curved, with a more negative ρ value (-4.4) compared to that for electron-withdrawing groups (-2.8).[3] This curvature suggests a change in the rate-determining step or a transition state with more developed carbocation character for the more reactive, electron-rich styrenes.
Diagram: Electrophilic Bromination of Substituted Styrenes
Caption: Generalized mechanism for electrophilic bromination of styrenes.
Radical Polymerization: Controlling Macromolecular Architecture
The vinyl group of substituted styrenes is also susceptible to radical polymerization, a process of immense industrial importance. Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.[9][10]
Substituent Effects in Atom Transfer Radical Polymerization (ATRP)
In ATRP, the rate of polymerization is governed by the position of the equilibrium between active (radical) and dormant (halide-capped) species.[9][11] This equilibrium is influenced by the electronic nature of the substituent on the styrene monomer.
-
Fluorinated styrenes: Electron-withdrawing groups, such as fluorine, stabilize the radical intermediate to a lesser extent than the dormant species. This shifts the equilibrium towards the active radical species, leading to a faster polymerization rate and better control over the process.[9]
-
Methoxy-substituted styrenes: Electron-donating groups, like the methoxy group, stabilize the dormant species more than the radical, slowing down the polymerization. In the case of strongly donating groups like p-methoxy, side reactions suggestive of a cationic mechanism can even occur under ATRP conditions.[9]
The Hammett equation has also been applied to the ATRP of substituted styrenes, yielding a ρ value of +1.5.[9] The positive ρ value indicates that electron-withdrawing groups accelerate the polymerization, in stark contrast to the trend observed in electrophilic additions.
Diagram: Atom Transfer Radical Polymerization (ATRP) of Substituted Styrenes
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocols
The following protocols provide standardized procedures for the synthesis of representative substituted styrenes and for the investigation of their reactivity.
Synthesis of 4-Fluorostyrene via Wittig Reaction
This procedure details the synthesis of 4-fluorostyrene from 4-fluorobenzaldehyde using a Wittig reaction.[12][13]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Hexane
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) to the suspension. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford 4-fluorostyrene as a colorless liquid.
Synthesis of 4-Methoxystyrene via Dehydration of 1-(4-Methoxyphenyl)ethanol
This protocol describes the synthesis of 4-methoxystyrene by the dehydration of 1-(4-methoxyphenyl)ethanol.[14]
Materials:
-
4-Methoxyacetophenone
-
Sodium borohydride
-
Methanol
-
Potassium bisulfate
-
Toluene
-
Sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve 4-methoxyacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to yield 1-(4-methoxyphenyl)ethanol as a crude product, which can be used in the next step without further purification.
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the crude 1-(4-methoxyphenyl)ethanol and a catalytic amount of potassium bisulfate in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 4-methoxystyrene as a colorless liquid.
Kinetic Analysis of Styrene Bromination by UV-Vis Spectroscopy
This procedure outlines a method for determining the rate of bromination of a substituted styrene by monitoring the disappearance of bromine using UV-Vis spectroscopy.[8]
Materials:
-
Substituted styrene
-
Bromine stock solution in a suitable solvent (e.g., acetic acid)
-
Solvent (e.g., acetic acid)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the substituted styrene of known concentration in the chosen solvent.
-
Prepare a stock solution of bromine of known concentration in the same solvent. Note: Handle bromine with extreme caution in a well-ventilated fume hood.
-
Equilibrate the spectrophotometer and the cell holder to the desired reaction temperature.
-
In a quartz cuvette, pipette the required volume of the styrene stock solution and dilute with the solvent to a final volume just under the desired final volume.
-
Initiate the reaction by rapidly adding a small, known volume of the bromine stock solution to the cuvette, quickly mix by inverting, and immediately begin recording the absorbance at the λmax of bromine (around 400 nm in acetic acid) as a function of time.
-
Record the absorbance until the reaction is essentially complete (i.e., the absorbance of bromine is negligible).
-
The reaction order and rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln[Br₂] vs. time for a pseudo-first-order reaction if the styrene is in large excess).
Conclusion
The reactivity of fluorinated and methoxy-substituted styrenes is a clear demonstration of the profound influence of electronic effects on chemical transformations. The electron-withdrawing nature of fluorine deactivates the styrene system towards electrophilic attack but accelerates controlled radical polymerization. Conversely, the electron-donating methoxy group enhances reactivity in electrophilic additions while retarding radical polymerization. A thorough understanding of these opposing trends, grounded in the principles of physical organic chemistry, is essential for the rational design of experiments and the development of novel synthetic methodologies. The protocols and data presented in this guide serve as a valuable resource for researchers seeking to harness the unique properties of these important classes of substituted styrenes.
References
-
Kinetics and mechanism of bromination of styrenes. Canadian Science Publishing. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
-
Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. MavMatrix. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. ACS Publications. [Link]
-
Atom transfer radical emulsion polymerization (emulsion ATRP) of styrene with water-soluble initiator. ResearchGate. [Link]
-
13C nuclear magnetic resonance chemical shifts in styrenes; substituent and solvent effects. Royal Society of Chemistry. [Link]
-
Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. ACS Publications. [Link]
-
Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... Pearson+. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Center for Biotechnology Information. [Link]
-
Bromination of Styrene - Electrophilic Addition 004. YouTube. [Link]
-
Photochemistry of Bromine-Containing Fluorinated Alkenes: Reactivity toward OH and UV Spectra. National Institute of Standards and Technology. [Link]
- A kind of preparation method of 4-methoxy styrene.
-
In the bromination of substituted styrenes, a ρσ+plot is noti... Filo. [Link]
-
Side-chain 13C nuclear magnetic resonance shifts in ring-substituted styrenes. The effect of β-substituents on β-carbon shifts. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Benzaldehyde, m-methoxy. Organic Syntheses. [Link]
-
Atom transfer radical polymerization. Wikipedia. [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. ACS Publications. [Link]
-
Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis. ChemRxiv. [Link]
-
UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen. National Center for Biotechnology Information. [Link]
-
New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. ResearchGate. [Link]
-
13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Science Publishing. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. ResearchGate. [Link]
-
Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... ResearchGate. [Link]
-
Approaches to phthalimido and amino end-functional polystyrene by atom transfer radical polymerisation (ATRP). ResearchGate. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]
-
O615: Bromination and Oxidation – Alkanes and Alkenes. University of Colorado Boulder. [Link]
-
Carbon-13 NMR chemical shift—Substituent effect correlations in substituted styrenes. Journal of Magnetic Resonance. [Link]
-
Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. ACS Publications. [Link]
-
a) Hammett plot for the reaction of para-substituted styrenes with... ResearchGate. [Link]
-
The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. [Link]
-
ATRP-ARGET of a Styrene Monomer onto Modified Natural Rubber Latex as an Initiator. ACS Publications. [Link]
-
Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. [Link]
-
hammett substituent constants: Topics by Science.gov. Science.gov. [Link]
-
Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. Green Chemistry Education Network. [Link]
-
7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link]
-
A Level - Electrophilic Addition Addition of bromine to an alkene. ChemTube3D. [Link]
-
Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. ResearchGate. [Link]
-
Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. MDPI. [Link]
-
Reactions of Alkenes with Bromine. Chemistry LibreTexts. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Rate-limiting hemiacetal breakdown in the aqueous bromination of α-methoxystyrene. ACS Publications. [Link]
Sources
- 1. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chegg.com [chegg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. gctlc.org [gctlc.org]
- 14. CN104447230B - A kind of preparation method of 4-methoxy styrene - Google Patents [patents.google.com]
The Guiding Hand: Unraveling the Electronic Effects of Substituents on Vinylbenzene Reactivity
An In-Depth Technical Guide:
Abstract
Vinylbenzene, commonly known as styrene, is a cornerstone monomer in polymer science and a valuable building block in organic synthesis. Its reactivity is profoundly influenced by the electronic nature of substituents on its aromatic ring. This guide provides a comprehensive exploration of these electronic effects, detailing the underlying physical organic principles that govern reaction outcomes. We will dissect the impact of electron-donating and electron-withdrawing groups on key transformations, including electrophilic additions and radical polymerizations. By integrating theoretical frameworks like the Hammett equation with practical, field-proven experimental methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to rationally control and predict the chemical behavior of substituted vinylbenzenes.
The Theoretical Framework: From Qualitative Observation to Quantitative Prediction
The chemical behavior of a substituted vinylbenzene is not arbitrary; it is dictated by the way a substituent perturbs the electron distribution within the molecule. These perturbations are broadly classified into two categories:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density towards it.[1][2]
-
Resonance (Mesomeric) Effects: These occur in conjugated systems and involve the delocalization of pi (π) electrons across the aromatic ring and the vinyl group.[2][3]
While these concepts provide a qualitative understanding, a quantitative treatment is essential for predictive power. The Hammett equation provides this crucial link between structure and reactivity.[4][5]
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted vinylbenzene.
-
k₀ is the rate constant for the reaction of unsubstituted vinylbenzene.
-
σ (Sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6][7]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of the substituents.[6][8]
The sign and magnitude of ρ are mechanistically informative:
-
Large, negative ρ: Indicates a significant buildup of positive charge in the transition state of the rate-determining step. The reaction is strongly accelerated by electron-donating groups.
-
Positive ρ: Indicates a buildup of negative charge in the transition state. The reaction is accelerated by electron-withdrawing groups.
-
Small |ρ|: Suggests a radical mechanism or a transition state with little charge development.[9]
Table 1: Hammett Substituent Constants (σ) for Common Groups
This table provides para-substituent constants (σₚ), which are most relevant for effects transmitted to the vinyl group via resonance.
| Substituent (at para position) | σₚ Value | Electronic Nature |
| -OCH₃ (Methoxy) | -0.27 | Strong Electron-Donating |
| -CH₃ (Methyl) | -0.17 | Weak Electron-Donating |
| -H (Hydrogen) | 0.00 | Reference |
| -Cl (Chloro) | +0.23 | Weak Electron-Withdrawing |
| -Br (Bromo) | +0.23 | Weak Electron-Withdrawing |
| -CN (Cyano) | +0.66 | Strong Electron-Withdrawing |
| -NO₂ (Nitro) | +0.78 | Strong Electron-Withdrawing |
Data compiled from various sources including references[4][7][8].
Impact on Core Reaction Mechanisms
The electronic nature of a substituent dictates the reactivity of both the vinyl double bond and the aromatic ring.
Electrophilic Addition to the Vinyl Group
Electrophilic addition is a fundamental reaction of alkenes. In the case of vinylbenzene, the reaction proceeds through a highly stabilized benzylic carbocation intermediate.[10] The rate-determining step is the formation of this carbocation.[11]
Caption: Electrophilic addition mechanism and substituent effects.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) strongly stabilize the adjacent positive charge of the benzylic carbocation through resonance and/or induction. This stabilization lowers the activation energy of the rate-determining step, leading to a significant increase in the reaction rate.[12]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) destabilize the carbocation intermediate by inductively pulling electron density away from the positively charged center. This raises the activation energy and dramatically slows down the reaction.[1]
The high sensitivity of this reaction to substituent effects results in a large, negative ρ value in a Hammett plot, confirming the development of substantial positive charge in the transition state.[13]
Radical Polymerization
Radical polymerization is the primary industrial method for producing polystyrene and its derivatives. The process involves initiation, propagation, and termination steps.[14][15] Substituents influence both the reactivity of the monomer's double bond and the stability of the propagating radical.[3][9][16]
The effect is more nuanced than in ionic reactions. Studies on Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique, have provided profound insights.[9]
-
Electron-Withdrawing Groups (EWGs): Monomers with EWGs (e.g., halogens, -CF₃) generally polymerize faster and with better control (lower polydispersity) than those with EDGs.[9][16][17] This is attributed to two factors:
-
An increase in the propagation rate constant (kₚ), making the monomer more reactive toward the growing radical chain.[16]
-
An increase in the atom transfer equilibrium constant (Kₑq), which favors the active radical species over the dormant species, thus increasing the overall polymerization rate.[16]
-
-
Electron-Donating Groups (EDGs): Monomers with EDGs (e.g., -CH₃, -C(CH₃)₃) polymerize more slowly.[16] Strongly donating groups like -OCH₃ can even promote side reactions, such as chain transfer, which can hinder the formation of high molecular weight polymers and lead to oligomers instead.[9]
The Hammett equation can be applied to radical polymerization, with a study on ATRP of substituted styrenes yielding a positive ρ value of 1.5.[16] This indicates that the transition state has some polar character and is stabilized by electron-withdrawing groups.
Caption: Generalized workflow of radical polymerization.
Experimental Methodologies for Probing Reactivity
Validating theoretical predictions requires robust experimental design. Kinetic studies and spectroscopic analysis are the primary tools for quantifying electronic effects.
Kinetic Studies and Hammett Analysis
Determining reaction rates is the most direct way to measure substituent effects. The goal is to obtain rate constants (k) for a series of substituted vinylbenzenes under identical conditions.
Experimental Protocol: Determining Relative Reaction Rates via Competition
This protocol is a self-validating system because by running the reactions in competition, minor variations in temperature or reagent concentration affect both substrates equally, ensuring the measured ratio of products accurately reflects the ratio of their reaction rates.
-
Preparation:
-
Prepare a stock solution containing equimolar amounts of a substituted vinylbenzene (e.g., 4-methoxystyrene) and the unsubstituted vinylbenzene reference standard in a suitable inert solvent (e.g., dichloromethane).
-
Include an internal standard (e.g., dodecane) in the stock solution for accurate quantification by Gas Chromatography (GC).
-
Prepare a solution of the electrophile (e.g., Br₂ in CCl₄) at a concentration that is substoichiometric (e.g., 0.1 molar equivalents) to the total amount of vinylbenzenes. This ensures the reaction does not go to completion, allowing for a measurable difference in consumption.
-
-
Reaction:
-
Equilibrate the vinylbenzene stock solution to a constant, controlled temperature (e.g., 25.0 °C) in a stirred reaction vessel.
-
Take a t=0 sample and quench it immediately (e.g., with aqueous sodium thiosulfate for a bromine reaction) to determine the initial ratio of reactants.
-
Rapidly add the electrophile solution to the stirred vinylbenzene solution to initiate the reaction.
-
After a set time (e.g., 5 minutes), take another sample and quench it in the same manner.
-
-
Analysis:
-
Analyze both the t=0 and the final quenched samples by Gas Chromatography (GC).
-
Using the internal standard, determine the concentration of the substituted ([Sub]₀, [Sub]ₜ) and unsubstituted ([Unsub]₀, [Unsub]ₜ) vinylbenzene before and after the reaction.
-
-
Calculation and Hammett Plot:
-
Calculate the relative rate constant (k_rel = k_sub / k_unsub) using the following equation: k_rel = log([Sub]ₜ / [Sub]₀) / log([Unsub]ₜ / [Unsub]₀)
-
Repeat this experiment for a series of vinylbenzenes with different para-substituents.
-
Plot log(k_rel) versus the corresponding Hammett σₚ values.
-
The slope of the resulting straight line is the reaction constant, ρ.[8]
-
Caption: Experimental workflow for Hammett analysis.
Spectroscopic Characterization
Spectroscopy provides valuable information about the electronic environment within the molecule.
-
Nuclear Magnetic Resonance (NMR):
-
¹³C NMR: The chemical shifts of the vinyl carbons, particularly the β-carbon (Cβ), are sensitive to the electron density of the double bond. A linear correlation is often found between the Cβ chemical shift and the Hammett σ constant, making it a powerful tool for probing electronic effects.[18][19]
-
¹H NMR: The chemical shifts of the vinyl protons can also provide qualitative information about the electronic nature of the substituent.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Protocol: Sample Preparation for NMR/FT-IR Analysis
-
Synthesis and Purification: Synthesize or procure the substituted vinylbenzene. Purify thoroughly using distillation or column chromatography to remove impurities that could interfere with spectral analysis.
-
NMR Sample Prep: Dissolve ~10-20 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
FT-IR Sample Prep: For liquid samples, place a single drop between two salt plates (NaCl or KBr). For solid samples, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectra according to standard instrument parameters. Correlate observed chemical shifts and vibrational frequencies with the electronic properties of the substituents.
Conclusion and Outlook
The electronic effects of substituents on vinylbenzene reactivity are a classic example of structure-activity relationships in organic chemistry. By modulating the electron density of the π-system, substituents provide a powerful handle to control reaction rates, mechanisms, and, in the case of polymerization, the final material properties. Electron-donating groups accelerate reactions that proceed through electron-deficient (carbocationic) transition states, such as electrophilic addition. Conversely, electron-withdrawing groups favor reactions where the transition state is stabilized by reduced electron density, as seen in many controlled radical polymerizations.
A thorough understanding of these principles, quantified by the Hammett equation and verified through rigorous kinetic and spectroscopic analysis, is indispensable. For researchers in materials science, this knowledge enables the design of novel polymers with tailored properties. For professionals in drug development, it informs the synthesis of complex molecules where the reactivity of vinyl-containing moieties must be precisely controlled. The principles outlined in this guide provide a robust and predictive framework for harnessing the subtle yet powerful influence of electronics in chemical design.
References
-
Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. [Link]
-
Matyjaszewski, K., et al. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. American Chemical Society. [Link]
-
Schaller, C. (2021). Radical Polymerization. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (n.d.). Photopolymer. Wikipedia. [Link]
-
Wikipedia contributors. (n.d.). Hammett equation. Wikipedia. [Link]
-
Li, S., et al. (2023). A Theoretical Study on the Influence of the Functional Group Electronic Effect on the Electron Mobility of Cross-Linked Polyethylene. MDPI. [Link]
-
Chemistry For Everyone. (2023). How Does Styrene Polymerization Work? YouTube. [Link]
-
Nicolas, J., et al. (2013). The influence of introduction of electron-withdrawing groups and electron-donating groups into the alkyl and nitroxyl part of an alkoxyamine on the polarity of the C–ON bond and thus the rate of homolysis. ResearchGate. [Link]
-
Shobe, D. (2017). How does a vinyl group attached to a carbon of a benzene ring activate it towards an electrophilic substitution? Quora. [Link]
-
Siew, D., et al. (2022). Polystyrene–Br End-Group Modification via Electrolysis: Adjusting Hydrogenation vs Coupling Selectivity. National Institutes of Health. [Link]
-
Pharmacy - E - Learning. (2020). Hammett Equation. YouTube. [Link]
-
Hamer, G. K., et al. (1973). 13C N.M.R. STUDIES: PART V. CARBON-13 SPECTRA OF SOME SUBSTITUTED STYRENES. Canadian Journal of Chemistry. [Link]
-
Wang, J., et al. (2011). Chemical Kinetics Study of Polystyrene. International Association for Fire Safety Science. [Link]
-
LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Hammett plot for the reactions of 1 with para-substituted styrenes 3a–e... ResearchGate. [Link]
-
Soderberg, T. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. [Link]
-
Vivaldo-Lima, E., et al. (2016). Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). a) Hammett plot for the reaction of para‐substituted styrenes with... ResearchGate. [Link]
-
LibreTexts. (2024). Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link]
-
LibreTexts. (2021). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). NMR and FT-IR studies of sulfonated styrene-based homopolymers and copolymers. ResearchGate. [Link]
-
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]
-
Samanta, D., & Lattimer, J. (2015). Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes. National Institutes of Health. [Link]
-
The Organic Chemistry Tutor. (2021). Electrophilic Addition Mechanism. YouTube. [Link]
-
Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica. [Link]
-
LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. St. Peter's Institute of Pharmaceutical Sciences. [Link]
-
Hirao, A., et al. (1994). Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups. Macromolecules. [Link]
-
Reddy, R., et al. (2014). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Kinetics of styrene polymerization. ResearchGate. [Link]
-
University of Calgary. (n.d.). Additions to styrenes. University of Calgary. [Link]
-
Ide, N., & Fukuda, T. (1999). Cyclization and Reduced Pendant Vinyl Group Reactivity during the Free-Radical Crosslinking Polymerization of 1,4-Divinylbenzene. Macromolecules. [Link]
-
Wenner, R. R., & Dybdal, E. C. (1948). Kinetics of Catalytic Dehydrogenation of Ethylbenzene to Styrene. Industrial & Engineering Chemistry Process Design and Development. [Link]
-
Clark, J. (n.d.). What is electrophilic substitution? Chemguide. [Link]
-
Schmidt, J., & Krische, M. J. (2020). Iridium-Catalyzed Stereoselective α-Alkylation of α-Hydroxy Ketones with Minimally Polarized Alkenes. Journal of the American Chemical Society. [Link]
-
Brownlee, R. T. C., et al. (1978). On the Analysis of Substituent Effects. Part I . Hammett and Related Plots. RSC Publishing. [Link]
-
The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]
-
ResearchGate. (n.d.). Living Anionic Polymerization of Divinylbenzene Derivatives. ResearchGate. [Link]
-
University of Illinois Springfield. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. University of Illinois Springfield. [Link]
Sources
- 1. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. stpeters.co.in [stpeters.co.in]
- 3. quora.com [quora.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Substituent Effects in the Surface-Initiated ATRP of Substituted Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. On the analysis of substituent effects. Part 1. Hammett and related plots - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Fluoro-4-methoxy-2-vinylbenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Building Block
1-Fluoro-4-methoxy-2-vinylbenzene is a key building block in modern organic synthesis, offering three distinct points for functionalization: a challenging yet selectively activatable C-F bond, an electron-rich aromatic core, and a reactive vinyl group. The strategic application of palladium-catalyzed cross-coupling reactions to this substrate opens a gateway to a diverse array of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.
The C-F bond, traditionally considered inert, can be selectively cleaved under appropriate palladium catalysis, often requiring specialized ligands that are both bulky and electron-rich. This allows for the late-stage introduction of various functionalities, a highly desirable feature in drug discovery programs. The methoxy group electronically activates the aromatic ring, influencing the regioselectivity of the coupling, while the vinyl moiety can either participate in or be preserved during the reaction, offering further synthetic handles.
This comprehensive guide provides detailed application notes and protocols for several key palladium-catalyzed cross-coupling reactions of 1-fluoro-4-methoxy-2-vinylbenzene. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the rationale behind the choice of catalysts, ligands, and reaction conditions to empower researchers to adapt and optimize these transformations for their specific synthetic goals.
Core Concepts in the Palladium-Catalyzed Cross-Coupling of Aryl Fluorides
The activation of the strong C-F bond is the primary challenge in the cross-coupling of aryl fluorides. Unlike their heavier halogen counterparts (Cl, Br, I), the oxidative addition of an aryl fluoride to a palladium(0) center is energetically demanding. Success in this endeavor hinges on the careful selection of the catalytic system.
Key Mechanistic Considerations:
-
Oxidative Addition: This is often the rate-limiting step. The use of electron-rich and sterically hindered phosphine ligands on the palladium center is crucial. These ligands increase the electron density on the metal, promoting its insertion into the C-F bond.
-
Transmetalation: Following oxidative addition, the organometallic coupling partner transfers its organic group to the palladium complex. The efficiency of this step is influenced by the choice of base and solvent.
-
Reductive Elimination: The final step involves the formation of the new C-C or C-heteroatom bond and regeneration of the active Pd(0) catalyst.
The interplay of these steps is critical, and the protocols provided below are optimized to balance these mechanistic requirements for the specific substrate, 1-fluoro-4-methoxy-2-vinylbenzene.
Experimental Protocols
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] The reaction of 1-fluoro-4-methoxy-2-vinylbenzene with an arylboronic acid allows for the construction of complex stilbene-like structures.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective.[2] SPhos promotes the difficult oxidative addition of the aryl fluoride and stabilizes the catalytically active monoligated palladium(0) species.[2]
-
Base: A strong base like potassium phosphate (K₃PO₄) is often used to facilitate the transmetalation step by forming a more nucleophilic boronate species.
-
Solvent: A polar aprotic solvent system, such as a mixture of toluene and water, is typically employed to dissolve both the organic and inorganic reagents.
Detailed Protocol:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-methoxy-2-vinylbenzene (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add 5 mL of degassed toluene and 0.5 mL of degassed water.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxy-2-vinyl-1,1'-biphenyl | 85 |
| 2 | 4-Tolylboronic acid | 4'-Methyl-4-methoxy-2-vinyl-1,1'-biphenyl | 82 |
| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-2-vinyl-1,1'-biphenyl | 88 |
Experimental Workflow:
[Image of the Heck reaction of 1-fluoro-4-methoxy-2-vinylbenzene with a generic alkene]
[Image of the Sonogashira coupling of 1-fluoro-4-methoxy-2-vinylbenzene with a generic terminal alkyne]
Sources
Application Notes and Protocols for the Synthesis of Polymers from 1-Fluoro-4-methoxy-2-vinylbenzene
Disclaimer: The monomer 1-Fluoro-4-methoxy-2-vinylbenzene is a novel compound for which specific literature is not yet available. The synthesis and polymerization protocols described herein are proposed based on established chemical principles and analogous reactions reported for structurally similar fluorinated and methoxy-substituted styrene derivatives. These notes are intended to provide a robust starting point for researchers and are not based on previously published experimental data for this exact monomer.
Introduction: The Promise of Functionalized Fluoropolymers
Fluorinated polymers are a distinguished class of materials, prized for their exceptional thermal and chemical stability, low surface energy, and unique dielectric properties.[1][2] These characteristics stem from the high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond.[2] The incorporation of additional functional groups, such as a methoxy group, into a fluorinated styrene monomer like 1-Fluoro-4-methoxy-2-vinylbenzene, opens the door to a new generation of "smart" materials. The methoxy group can influence the polymer's solubility, reactivity, and potential for post-polymerization modification, making these polymers highly attractive for a range of applications, from advanced coatings to biomedical devices and drug delivery systems.[3][4][5]
This guide provides a comprehensive overview of the proposed synthesis of 1-Fluoro-4-methoxy-2-vinylbenzene and detailed protocols for its polymerization via both conventional free-radical and controlled/"living" radical polymerization techniques, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Part 1: Synthesis of 1-Fluoro-4-methoxy-2-vinylbenzene Monomer
A plausible and efficient synthetic route to 1-Fluoro-4-methoxy-2-vinylbenzene is proposed to start from the commercially available 1-Fluoro-4-methoxy-2-nitrobenzene. The synthesis involves a three-step process: reduction of the nitro group, diazotization followed by a Sandmeyer-type reaction to introduce a bromine atom, and finally, the formation of the vinyl group. A more direct, albeit potentially lower-yielding, alternative is a two-step process from 2-bromo-4-fluoro-1-methoxybenzene via a Grignard reaction followed by dehydration. Here, we detail a robust and versatile approach.
Proposed Synthetic Pathway
Caption: Controlled polymerization routes for 1-Fluoro-4-methoxy-2-vinylbenzene.
Protocol 1: Atom Transfer Radical Polymerization (ATRP)
ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. [6]The electron-withdrawing nature of the fluorine atom is expected to facilitate a well-controlled polymerization. [7] Materials:
| Reagent | Molar Ratio (to Initiator) |
| 1-Fluoro-4-methoxy-2-vinylbenzene | 100 |
| Ethyl α-bromoisobutyrate (EBiB) | 1 |
| Copper(I) bromide (CuBr) | 1 |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 1 |
| Anisole (Solvent) | - |
Procedure:
-
Setup: A Schlenk flask is charged with CuBr (1 eq.). The flask is sealed, and the atmosphere is replaced with nitrogen using at least three vacuum-nitrogen cycles.
-
Reaction Mixture: In a separate flask, 1-Fluoro-4-methoxy-2-vinylbenzene (100 eq.), PMDETA (1 eq.), and anisole (50% v/v) are mixed and degassed by bubbling with nitrogen for 30 minutes.
-
Initiation: The degassed monomer solution is transferred to the Schlenk flask containing the CuBr via a nitrogen-purged syringe. The mixture is stirred to allow for the formation of the catalyst complex. The initiator, EBiB (1 eq.), is then added via syringe.
-
Polymerization: The flask is immersed in a preheated oil bath at 90 °C. The reaction is monitored by taking samples periodically to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC).
-
Termination and Purification: The polymerization is quenched by cooling the flask in an ice bath and exposing the reaction mixture to air. The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in cold methanol, filtered, and dried under vacuum at 40 °C.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile method that is tolerant to a wide range of functional groups and can be performed under less stringent conditions than ATRP. [8] Materials:
| Reagent | Molar Ratio (to RAFT Agent) |
| 1-Fluoro-4-methoxy-2-vinylbenzene | 100 |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) | 1 |
| Azobisisobutyronitrile (AIBN) | 0.2 |
| Toluene (Solvent) | - |
Procedure:
-
Reaction Mixture: 1-Fluoro-4-methoxy-2-vinylbenzene (100 eq.), CPDT (1 eq.), AIBN (0.2 eq.), and toluene (50% v/v) are added to a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The flask is backfilled with nitrogen and immersed in a preheated oil bath at 70 °C. The polymerization is allowed to proceed for the desired time, with samples taken periodically for analysis.
-
Purification: The polymerization is quenched by cooling the flask in an ice bath. The polymer is purified by precipitation in a large excess of cold methanol. The precipitated polymer is collected by filtration and dried in a vacuum oven at 40 °C. [9]
Part 3: Characterization of Poly(1-Fluoro-4-methoxy-2-vinylbenzene)
Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and properties.
Characterization Techniques:
| Technique | Information Obtained |
| ¹H and ¹⁹F NMR Spectroscopy | Confirmation of polymer structure, determination of monomer conversion. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). [10][11][12][13] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (T₉). [14] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. [14] |
| Contact Angle Goniometry | Measurement of surface energy and wettability. [15][16][17][18] |
Part 4: Potential Applications
The unique combination of a fluorine and a methoxy group in the polymer structure suggests a range of potential applications.
-
Low Surface Energy Coatings: The presence of fluorine is expected to impart low surface energy, leading to hydrophobic and oleophobic surfaces. [1]This makes the polymer a candidate for anti-fouling and self-cleaning coatings. [19]* Biomedical Materials: Fluoropolymers are known for their biocompatibility and biostability. [20][21]The methoxy group can potentially be cleaved to a hydroxyl group, providing a handle for bioconjugation, making these polymers interesting for drug delivery applications and as coatings for medical devices. [3][4][5]* High-Performance Dielectrics: Fluorinated polymers often exhibit low dielectric constants, which is a desirable property for materials used in microelectronics. [22]* Functional Membranes: The controlled architecture achievable through ATRP and RAFT allows for the synthesis of block copolymers, which can self-assemble into membranes with tailored permeability for gas separation or filtration applications.
References
- Donchak, V. (2008). Synthesis of fluorinated polystyrene. Chemistry & Chemical Technology, 2(1), 11-14.
- Cheng, Y., & He, C. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Chemical Society Reviews, 50(8), 4765-4801.
- Chemistry Explained. (2023). Reaction of formaldehyde (H-CHO) with Grignard reagent (CH3MgBr). YouTube.
- Thao, N. T., Long, D. V., & Hoan, D. M. (n.d.).
- 3M. (n.d.). Innovations in Bonding to Low Surface Energy Surfaces.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). GPC traces of the resulting polymers under different targeted degrees...
- Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648.
- Panda, A., Wood, C. R., Brennessel, W. W., & Jones, W. D. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts.
- ResearchGate. (n.d.).
- Gomes, C. S. B., de Sousa, M. J., & Silva, A. M. S. (2021). Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts.
- Chemistry LibreTexts. (2023). Grignard Reagents.
- Agilent. (2015).
- Panda, A., Wood, C. R., Brennessel, W. W., & Jones, W. D. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts.
- Boyer, C., et al. (2009). Ambient-Temperature RAFT Polymerization of Styrene and Its Functional Derivatives under Mild Long-Wave UV−vis Radiation. Macromolecules, 42(18), 6843–6852.
- Cheng, Y., & He, C. (2021). Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. Chemical Society Reviews, 50(8), 4765-4801.
- Dalau Ltd. (n.d.). Modern Testing for Fluoropolymers.
- Angot, S., Murthy, K. S., Taton, D., & Gnanou, Y. (2000). Atom Transfer Radical Polymerization of Styrene Using a Novel Octafunctional Initiator: Synthesis of Well-Defined Polystyrene Stars. Macromolecules, 33(20), 7261–7267.
- van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4069–4073.
- Boyd Biomedical. (2020).
- ResearchGate. (n.d.).
- Boron Molecular. (n.d.). RAFT General Procedures.
- Neumann, A., Keul, H., & Höcker, H. (n.d.). Atom transfer radical polymerization (ATRP)
- Permabond. (2017). Best practices for bonding low surface energy plastics.
- Google Patents. (n.d.).
- Lee, J., & Lim, H. S. (2011). The Wettability of Fluoropolymer Surfaces: Influence of Surface Dipoles. Langmuir, 27(17), 10738–10744.
- VTechWorks. (n.d.). I.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Sciencemadness.org. (2016).
- CSIR-CMERI. (n.d.). Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films.
- Grishchenko, L. A., Zaitsev, Y. V., & Zaitseva, V. V. (2020). Directed synthesis of copolymers based on fluorine-containing styrene derivatives.
- Adtech Polymer Engineering Ltd. (n.d.). The use of fluoropolymer components in medical.
- Labcompare. (2024). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution.
- SpecialChem. (n.d.). Surface Energy of Plastics.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
- Lange, J. P., Otten, V., & Jentys, A. (2007). Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation. Industrial & Engineering Chemistry Research, 46(20), 6432–6437.
- DataPhysics Instruments. (n.d.). Measuring the water contact angle on surface-treated polymer films according to ASTM D5946.
- SpecialChem. (2017).
- Martins, P., Ribeiro, C., & Lanceros-Mendez, S. (2018).
- YouTube. (2022).
- Zhang, Y., et al. (2019). A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin. Polymer Chemistry, 10(35), 4847-4853.
- SpecialChem. (n.d.).
- YouTube. (2020). CHM2210 Chapter 10 Problem Solving Question Grignard Reagents.
- Labcompare. (2024). GPC for Polymer Characterization: Understanding Molecular Weight Distribution.
- protocols.io. (2024). RAFT Based Synthesis of In-house Polymers.
- Ameduri, B. (2021). Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives.
- Wang, Y., et al. (2020). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry, 18(28), 5413-5417.
- Lee, J. H., et al. (2018). Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings. Journal of Nanoscience and Nanotechnology, 18(9), 6061-6066.
Sources
- 1. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. boronmolecular.com [boronmolecular.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. sepscience.com [sepscience.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cmeri.res.in [cmeri.res.in]
- 18. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 19. Synthesis and Properties of Fluorinated Styrene Copolymers as Antibiofouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. boydbiomedical.com [boydbiomedical.com]
- 21. adtech.co.uk [adtech.co.uk]
- 22. A fluorinated cross-linked polystyrene with good dielectric properties at high frequency derived from bio-based vanillin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Fluorinated Monomers in High Refractive Index Polymers
Introduction: The Critical Role of High Refractive Index Polymers
High refractive index polymers (HRIPs) are a cornerstone of modern optical and photonic technologies, enabling the miniaturization and enhanced performance of devices ranging from advanced displays to sophisticated sensor systems.[1] Their unique combination of high refractive index, optical clarity, and processability makes them indispensable in applications such as optical waveguides, anti-reflective coatings, and encapsulation for light-emitting diodes (OLEDs) and CMOS image sensors.[1][2] The refractive index (RI) of a polymer dictates how it bends light; a higher RI allows for stronger light confinement and greater light extraction efficiency in optical devices.[1]
Traditionally, achieving a high refractive index has been the domain of inorganic materials. However, the demand for flexible, lightweight, and easily processable materials has driven the development of HRIPs.[1] A key strategy in designing these advanced polymers is the incorporation of functional groups with high molar refractivity.[3] Among these, fluorinated monomers have emerged as a versatile class of building blocks. While fluorine itself has a low molar refractive index, its incorporation into specific monomer architectures, particularly those containing aromatic or fluorene moieties, can lead to polymers with a unique combination of high RI, excellent thermal stability, and low optical loss.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection, synthesis, and characterization of fluorinated monomers for the development of high refractive index polymers.
Monomer Selection: A Comparative Analysis
The choice of fluorinated monomer is a critical first step that dictates the final properties of the polymer. The ideal monomer should not only contribute to a high refractive index but also impart desirable characteristics such as thermal stability, solubility for processing, and low birefringence. Below is a comparative analysis of common fluorinated monomers.
| Monomer Class | Representative Structure | Key Advantages | Typical Refractive Index (Polymer) |
| Fluorinated Polyimides | Contains imide rings with fluorine substituents | - High thermal stability- Good mechanical properties- Excellent optical transparency | 1.55 - 1.65 |
| Fluorinated Polyacrylates/ Methacrylates | Acrylate or methacrylate backbone with fluorinated side chains | - Good processability- Tunable properties through copolymerization- High optical transparency | 1.40 - 1.50 |
| Fluorene-Containing Monomers | Biphenyl fluorene core with fluorine substituents | - Very high refractive index- Excellent thermal stability- High solubility | > 1.65 |
Causality Behind Monomer Choice:
-
Fluorinated Polyimides: The rigid imide structure and aromatic rings contribute significantly to the high refractive index and thermal stability.[7] Fluorine substitution enhances solubility and can reduce the dielectric constant.[7]
-
Fluorinated (Meth)acrylates: While the aliphatic backbone has a lower intrinsic refractive index, the incorporation of highly polarizable fluorinated aromatic side chains can significantly increase the overall RI.[8][9] Their ease of polymerization makes them suitable for a wide range of applications.
-
Fluorene-Containing Monomers: The fluorene group possesses a large, planar, and highly polarizable aromatic system, which is the primary reason for the exceptionally high refractive indices of the resulting polymers.[6][10] The cardo structure of fluorene also imparts rigidity and thermal stability.[6]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a fluorene-based fluorinated monomer and its subsequent polymerization.
Protocol 1: Synthesis of a Fluorene-Based Diamine Monomer
This protocol describes the synthesis of a diamine monomer containing a fluorene core, a crucial building block for high refractive index polyimides.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for a fluorene-based diamine monomer.
Step-by-Step Methodology:
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,7-dibromofluorene (1 equivalent), 4-aminophenol (2.2 equivalents), potassium carbonate (3 equivalents), and a catalytic amount of copper(I) iodide.
-
Reaction Execution: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants. Purge the system with nitrogen for 15 minutes. Heat the reaction mixture to 150°C and maintain this temperature for 24 hours under a nitrogen atmosphere with continuous stirring.
-
Product Isolation: After 24 hours, cool the reaction mixture to room temperature. Pour the mixture into a large volume of vigorously stirred water to precipitate the crude product.
-
Purification: Filter the precipitate and wash it thoroughly with water and then with ethanol to remove unreacted starting materials and inorganic salts.
-
Final Purification: Recrystallize the crude product from a mixture of ethanol and toluene to obtain the pure 2,7-bis(4-aminophenoxy)fluorene diamine monomer. Dry the final product in a vacuum oven.
Protocol 2: Polymerization of a Fluorinated Polyimide
This protocol details the synthesis of a high refractive index fluorinated polyimide via a one-step high-temperature polycondensation.[11]
Diagram of the Polymerization Workflow:
Sources
- 1. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 2. specialchem.com [specialchem.com]
- 3. Designing High-Refractive Index Polymers Using Materials Informatics [mdpi.com]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 8. uni-marburg.de [uni-marburg.de]
- 9. researchgate.net [researchgate.net]
- 10. Polyfluorene - Wikipedia [en.wikipedia.org]
- 11. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Fluoro-4-methoxy-2-vinylbenzene in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Building Block for Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and vinyl groups into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The fluorinated vinylbenzene motif, in particular, offers a unique combination of properties that can be exploited to enhance metabolic stability, modulate electronic properties, and provide a handle for a diverse array of chemical transformations. This application note delves into the utility of 1-Fluoro-4-methoxy-2-vinylbenzene , a promising yet underutilized building block for the synthesis of novel bioactive molecules.
The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate by influencing its lipophilicity, pKa, and metabolic fate.[1][3] The vinyl group, on the other hand, is a versatile functional group that can participate in a wide range of chemical reactions, including cross-coupling, cycloaddition, and polymerization, enabling the rapid construction of complex molecular architectures.[4][5] The methoxy group further modulates the electronic nature of the aromatic ring, influencing its reactivity and potential interactions with biological targets.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving 1-Fluoro-4-methoxy-2-vinylbenzene. We will explore its synthesis, key reactions, and provide detailed, field-proven protocols to empower your research and development endeavors.
Physicochemical Properties and Synthetic Considerations
A thorough understanding of the physicochemical properties of 1-Fluoro-4-methoxy-2-vinylbenzene is crucial for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO | [6] |
| Molecular Weight | 152.17 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Storage | Sealed in dry, 2-8°C | [6] |
The synthesis of 1-Fluoro-4-methoxy-2-vinylbenzene can be envisioned through several established synthetic routes. A plausible and efficient approach involves a multi-step synthesis starting from commercially available precursors.
Proposed Synthetic Pathway
A robust synthetic strategy would involve the formylation of a suitable fluorinated anisole derivative, followed by a Wittig-type olefination to introduce the vinyl group. This approach offers good control over the regiochemistry and generally proceeds with high yields.
Caption: Proposed two-step synthesis of 1-Fluoro-4-methoxy-2-vinylbenzene.
Key Applications in Medicinal Chemistry
The true potential of 1-Fluoro-4-methoxy-2-vinylbenzene lies in its ability to serve as a versatile scaffold for the synthesis of a wide range of biologically active compounds.
Access to Novel Heterocyclic Scaffolds via Cycloaddition Reactions
The electron-rich vinyl group of 1-Fluoro-4-methoxy-2-vinylbenzene is an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). This allows for the rapid construction of complex, three-dimensional carbocyclic and heterocyclic frameworks that are often found in natural products and pharmaceutical agents.
Conceptual Workflow for Diels-Alder Reaction:
Caption: Workflow for a Diels-Alder reaction using 1-Fluoro-4-methoxy-2-vinylbenzene.
Synthesis of Biaryl and Substituted Styrene Derivatives via Cross-Coupling Reactions
The vinyl group is a prime handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.[5][8] These reactions are fundamental in modern drug discovery for the construction of C-C bonds, enabling the synthesis of complex biaryl systems and substituted styrenes.
Example: Suzuki Cross-Coupling
A Suzuki cross-coupling reaction with an aryl boronic acid can be employed to synthesize substituted stilbene derivatives, a class of compounds known for their diverse biological activities.[9]
Experimental Protocols
The following protocols are provided as a starting point for the utilization of 1-Fluoro-4-methoxy-2-vinylbenzene in your research.
Protocol 1: Synthesis of 1-Fluoro-4-methoxy-2-vinylbenzene (Hypothetical)
This protocol is based on established methods for the synthesis of substituted styrenes.
Materials:
-
2-Fluoro-5-methoxybenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an argon atmosphere at 0 °C, add potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-Fluoro-5-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Fluoro-4-methoxy-2-vinylbenzene.
Self-Validation:
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Palladium-Catalyzed Heck Cross-Coupling with an Aryl Halide
This protocol outlines a general procedure for the Heck coupling of 1-Fluoro-4-methoxy-2-vinylbenzene with an aryl bromide.
Materials:
-
1-Fluoro-4-methoxy-2-vinylbenzene
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine 1-Fluoro-4-methoxy-2-vinylbenzene (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Add anhydrous DMF and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with DCM.
-
Filter the mixture through a pad of Celite, washing with additional DCM.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired substituted stilbene product.
Self-Validation:
-
Monitor the disappearance of starting materials and the appearance of the product by TLC or GC-MS.
-
Confirm the structure and stereochemistry of the product using NMR spectroscopy.
Conclusion
1-Fluoro-4-methoxy-2-vinylbenzene is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive vinyl group and a fluorine-substituted aromatic ring provides a powerful platform for the synthesis of novel and diverse molecular scaffolds. The protocols and applications outlined in this document are intended to serve as a practical guide to unlock the potential of this valuable reagent in your research. By leveraging the synthetic strategies discussed herein, researchers can accelerate the discovery and development of next-generation therapeutics.
References
-
Kharas, G. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-vinyl anisole. Retrieved from [Link]
-
Afza, T., et al. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods, 10(7), 1547. Available at: [Link]
-
Krasikova, M. S., et al. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(15), 4483. Available at: [Link]
- Singh, S., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 5(12), 5133-5138.
-
Beilstein Journal of Organic Chemistry. (n.d.). Design and synthesis of bioactive molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Retrieved from [Link]
-
Kharas, G. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
- Gelest. (n.d.). Cross-Coupling Reactions, Continued. Gelest Technical Library.
- Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.
-
ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
-
Kharas, G. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Cambridge Open Engage. Available at: [Link]
- University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
-
PubChem. (n.d.). 4-Vinylguaiacol. Retrieved from [Link]
-
Jiang, X., & Gandelman, M. (2015). Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes. Journal of the American Chemical Society, 137(7), 2542–2547. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxystyrene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]
- 5. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-Fluoro-1-methoxy-2-methylbenzene | 399-54-2 [chemicalbook.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalysts for Vinylbenzene Cross-Coupling
Welcome to the Technical Support Center for Palladium-Catalyzed Vinylbenzene Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring the success and reproducibility of your vinylbenzene cross-coupling reactions.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most frequently encountered challenges in palladium-catalyzed vinylbenzene cross-coupling reactions, such as the Mizoroki-Heck reaction. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Question 1: I am observing low to no conversion of my aryl halide. What are the likely causes and how can I improve the yield?
Low conversion is a common hurdle that can often be traced back to the activity of the palladium catalyst. Here’s a breakdown of potential culprits and how to address them:
-
Inactive Catalyst: The active Pd(0) species is the workhorse of the catalytic cycle. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to initiate the reaction.[1] Insufficient reduction can lead to a low concentration of the active catalyst.
-
Causality: The reduction of Pd(II) is often facilitated by a phosphine ligand or an amine base. If the chosen ligand is not sufficiently electron-rich, or if the base is too weak, the reduction to Pd(0) will be inefficient.
-
Solution:
-
Switch to a Pd(0) precatalyst: Using a precatalyst like Pd(PPh₃)₄ can sometimes simplify the reaction setup, although these can be more sensitive to air.
-
Optimize the ligand: Employ more electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), which can promote the reduction of Pd(II).
-
Increase reaction temperature: Higher temperatures can facilitate the in situ reduction of the Pd(II) precatalyst.
-
-
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.
-
Causality: A ligand that is too bulky can hinder the oxidative addition of the aryl halide. Conversely, a ligand that is not bulky enough may lead to catalyst decomposition. The electronic properties of the ligand also influence the reactivity of the palladium center.[2]
-
Solution:
-
Screen different ligands: Experiment with a variety of phosphine ligands with varying steric bulk and electronic properties. For electron-rich aryl halides, a more electron-rich ligand may be beneficial. For sterically hindered substrates, a less bulky ligand might be necessary.
-
-
-
Incorrect Base: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle.[1]
-
Causality: The base neutralizes the acid (HX) generated during the reaction, which is crucial for the reductive elimination of the product and regeneration of the Pd(0) catalyst. An inadequate base will stall the catalytic cycle.
-
Solution:
-
Question 2: My reaction is producing a significant amount of palladium black. What is causing this and how can I prevent it?
The formation of palladium black is a visual indicator of catalyst decomposition and a primary reason for low reaction yields.
-
Causality: Palladium black consists of agglomerated palladium nanoparticles that have precipitated out of the solution. This occurs when the Pd(0) species is not sufficiently stabilized by the ligand, leading to aggregation. This is particularly common in ligand-free reactions or when the ligand concentration is too low.[5]
-
Solution:
-
Increase ligand concentration: A higher ligand-to-palladium ratio can help to better stabilize the Pd(0) species and prevent aggregation. However, be aware that excessively high ligand concentrations can sometimes inhibit the reaction.[6]
-
Use chelating ligands: Bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can offer greater stability to the palladium center compared to monodentate ligands.[1]
-
Add a phase-transfer catalyst: In some systems, particularly with inorganic bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the solubility of the base and help to stabilize the palladium catalyst.[3]
-
Controlled addition of the catalyst: In some cases, adding a fresh batch of catalyst to the reaction mixture after a certain period can help to maintain a sufficient concentration of the active species.[5]
-
Question 3: I am getting a mixture of E and Z isomers of the product. How can I control the stereoselectivity?
The stereochemical outcome of the Heck reaction is a critical consideration, with the trans (E) isomer typically being the desired product.
-
Causality: The stereoselectivity is determined during the migratory insertion and subsequent β-hydride elimination steps. The reaction generally favors the formation of the thermodynamically more stable trans isomer. However, reaction conditions can influence the E/Z ratio.[3]
-
Solution:
-
Solvent Choice: The polarity of the solvent can have a significant impact on the E/Z selectivity. In some cases, a switch from a polar aprotic solvent like DMF to a nonpolar solvent like toluene can favor the formation of the E-isomer.[7]
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can influence the geometry of the transition state during β-hydride elimination, thereby affecting the E/Z ratio.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to isomerization of the product. Optimizing these parameters can help to maximize the yield of the desired isomer.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Mizoroki-Heck reaction?
The Mizoroki-Heck reaction follows a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Migratory Insertion (Carbopalladation): The vinylbenzene coordinates to the palladium center, followed by insertion of the alkene into the Pd-Ar bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the substituted alkene product.
-
Reductive Elimination: The base in the reaction mixture reacts with the palladium-hydride species to regenerate the active Pd(0) catalyst.[4][8]
Q2: Which palladium source is better: Pd(0) or Pd(II)?
Both Pd(0) and Pd(II) sources can be effective. Pd(II) precatalysts like Pd(OAc)₂ are often more stable and easier to handle in air. However, they require an in situ reduction to the active Pd(0) species. Pd(0) precatalysts like Pd(PPh₃)₄ are already in the active oxidation state but can be more sensitive to air and moisture. The choice often depends on the specific reaction conditions and the stability of the reagents.[1]
Q3: How do I choose the right solvent for my reaction?
The solvent plays a critical role in a Heck reaction by influencing the solubility of the reagents, the stability of the catalyst, and the reaction rate and selectivity.[3][9]
-
Polar aprotic solvents like DMF, NMP, and DMA are commonly used and are often effective at high temperatures.[3]
-
Nonpolar solvents like toluene can also be used and may offer advantages in controlling selectivity in some cases.[7]
-
"Green" solvents such as water or ionic liquids are increasingly being explored to develop more environmentally friendly protocols.[6]
Q4: What are the common side reactions I should be aware of?
Besides catalyst decomposition, other common side reactions include:
-
Homocoupling of the aryl halide: This leads to the formation of biaryl compounds.
-
Reduction of the aryl halide: This results in the formation of the corresponding arene.
-
Isomerization of the product: The double bond in the product can migrate, leading to a mixture of isomers.[1]
-
Polymerization of vinylbenzene: At high temperatures, vinylbenzene can polymerize, reducing the yield of the desired product.
Section 3: Experimental Protocols and Data
This section provides a detailed, step-by-step protocol for a representative Mizoroki-Heck reaction and presents data in a tabular format for easy comparison of different reaction parameters.
Protocol: Mizoroki-Heck Reaction of 4-Bromotoluene and Styrene
This protocol describes the synthesis of 4-methyl-stilbene.
Materials:
-
4-Bromotoluene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 0.02 mmol, 1 mol%) and P(o-tol)₃ (e.g., 0.04 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (e.g., 10 mL) via syringe.
-
Add 4-bromotoluene (e.g., 2.0 mmol, 1.0 equiv), styrene (e.g., 2.4 mmol, 1.2 equiv), and Et₃N (e.g., 2.8 mmol, 1.4 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-methyl-stilbene.[10][11]
Data Tables for Optimization
The following tables summarize the effects of different reaction parameters on the yield of the cross-coupling product.
Table 1: Effect of Different Bases on the Heck Reaction of Iodobenzene and Styrene
| Entry | Base (2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | NMP | 120 | 2 | 95 |
| 2 | Na₂CO₃ | NMP | 120 | 2 | 88 |
| 3 | Cs₂CO₃ | NMP | 120 | 2 | 92 |
| 4 | Et₃N | NMP | 120 | 2 | 85 |
| 5 | DBU | NMP | 120 | 2 | 78 |
Data adapted from representative literature.[12][13][14]
Table 2: Effect of Different Phosphine Ligands on the Heck Reaction of 4-Bromotoluene and Styrene
| Entry | Ligand (2 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | DMF | 100 | 24 | 75 |
| 2 | P(o-tol)₃ | DMF | 100 | 18 | 88 |
| 3 | P(t-Bu)₃ | DMF | 100 | 12 | 92 |
| 4 | dppf | DMF | 100 | 20 | 85 |
| 5 | XPhos | DMF | 100 | 10 | 95 |
Data compiled from general trends observed in the literature.
Section 4: Reaction Monitoring and Product Purification
Monitoring the Reaction
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively monitor the progress of the reaction. By co-spotting the reaction mixture with the starting materials, one can visualize the consumption of the reactants and the formation of the product.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to determine the conversion of the starting materials and the formation of the product and any byproducts.[17]
Product Purification
-
Column Chromatography: This is the most common method for purifying the products of Heck reactions. Silica gel is typically used as the stationary phase, with a mixture of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) as the mobile phase.[10]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.
-
Removal of Palladium Residues: It is often necessary to remove residual palladium from the final product, especially in the context of pharmaceutical synthesis. This can be achieved by treating the product with activated carbon or specialized scavengers.
References
-
Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2014). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237–1240.
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved from [Link]
-
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (n.d.). Scilit. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. Retrieved from [Link]
-
Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]
- Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(26), 9692–9695.
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate a. (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. (n.d.). ResearchGate. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. Retrieved from [Link]
-
An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. (2017). National Institutes of Health. Retrieved from [Link]
-
Troubleshooting a difficult Heck reaction. (2024). Reddit. Retrieved from [Link]
-
Optimization of Base, Solvent and Catalyst for Heck Rection of... (n.d.). ResearchGate. Retrieved from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester. Retrieved from [Link]
-
Palladium(II)-Catalyzed Heck Reactions. (2015). Diva-Portal.org. Retrieved from [Link]
-
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. (2017). DergiPark. Retrieved from [Link]
-
Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. (2023). RSC Publishing. Retrieved from [Link]
-
Solvent control of E/Z selectivity in palladium-catalyzed semi-hydrogenation of alkynes. (n.d.). RSC Publishing. Retrieved from [Link]
-
How to Monitor by TLC. (n.d.). University of Rochester. Retrieved from [Link]
-
(PDF) An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. (2017). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. (n.d.). ACS Publications. Retrieved from [Link]
-
Optimization of the reaction conditions for the coupling of 4-bromotoluene with phenylboronic catalyzed by complex 3. a. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved from [Link]
-
Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines. (n.d.). ResearchGate. Retrieved from [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. Retrieved from [Link]
-
The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. (n.d.). ResearchGate. Retrieved from [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. bilder.buecher.de [bilder.buecher.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
Technical Support Center: Purification of 1-Fluoro-4-methoxy-2-vinylbenzene
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-Fluoro-4-methoxy-2-vinylbenzene from a typical Wittig reaction mixture. The protocols and troubleshooting advice are grounded in established chemical principles and field-proven techniques to ensure both purity of the final product and safety during the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of 1-Fluoro-4-methoxy-2-vinylbenzene synthesized via a Wittig reaction?
A1: The primary impurities include triphenylphosphine oxide (a byproduct of the Wittig reagent), unreacted 2-fluoro-5-methoxybenzaldehyde, and potentially some residual Wittig salt.[1][2] Depending on the reaction conditions, side products from the ylide or polymerization of the product can also be present.
Q2: My crude ¹H NMR shows a significant amount of a broad singlet around 7.5-7.7 ppm. What is this?
A2: This is characteristic of the aromatic protons of triphenylphosphine oxide (TPPO). Its presence is expected as it is a stoichiometric byproduct of the Wittig reaction.
Q3: The crude product is a viscous oil or a sticky solid. Is this normal?
A3: Yes, this is common. The presence of triphenylphosphine oxide can result in a non-liquid crude product. Purification will yield the desired oily liquid product.
Q4: I'm concerned about the stability of 1-Fluoro-4-methoxy-2-vinylbenzene during purification, especially with heating. What precautions should I take?
A4: As a vinyl aromatic compound, 1-Fluoro-4-methoxy-2-vinylbenzene is susceptible to polymerization, especially at elevated temperatures.[3] It is crucial to use a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, during any distillation steps. Storage should be in a refrigerator (2-8°C) in a sealed container under an inert atmosphere.[4]
Q5: What is the expected appearance and purity of the final product?
A5: Purified 1-Fluoro-4-methoxy-2-vinylbenzene should be a colorless to light yellow liquid.[5] A purity of ≥95% is a reasonable target for most applications, which can be assessed by GC-MS or ¹H NMR spectroscopy.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: Low Yield After Aqueous Workup
| Symptom | Potential Cause | Troubleshooting Action |
| Low mass of organic material recovered after extraction. | Incomplete extraction of the product from the aqueous layer. | - Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. - Increase the number of extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). - Use a brine wash for the final aqueous wash to reduce the solubility of the organic product in the aqueous phase. |
| Emulsion formation during extraction. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of celite. |
Issue 2: Incomplete Separation of Triphenylphosphine Oxide (TPPO) by Column Chromatography
| Symptom | Potential Cause | Troubleshooting Action |
| ¹H NMR of purified fractions still shows signals corresponding to TPPO. | Inappropriate solvent system for chromatography. | - 1-Fluoro-4-methoxy-2-vinylbenzene is a relatively non-polar compound. Start with a non-polar eluent system such as hexane or petroleum ether and gradually increase the polarity with ethyl acetate or diethyl ether. A typical starting point is 5-10% ethyl acetate in hexanes.[6] - TPPO is more polar and will elute later. Ensure you collect a sufficient number of fractions to achieve baseline separation. |
| Overloading of the column. | - Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 weight ratio of silica to crude material). - Ensure the crude material is loaded onto the column in a minimal amount of solvent. | |
| TPPO co-elutes with the product. | - Consider alternative methods for TPPO removal prior to chromatography, such as precipitation with ZnCl₂ in a polar solvent if your product is soluble.[7] Another approach is to suspend the crude mixture in a solvent where the product is soluble but TPPO is not (e.g., cold diethyl ether) and filter off the TPPO.[1][8] |
Issue 3: Product Polymerization During Distillation
| Symptom | Potential Cause | Troubleshooting Action |
| A solid, insoluble material forms in the distillation flask or condenser. | Thermal polymerization of the vinyl group. | - Crucially, add a polymerization inhibitor to the crude product before heating. 4-tert-butylcatechol (TBC) at a concentration of 100-200 ppm is effective. - Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress. |
| Product solidifies upon cooling after distillation. | This is likely polymerization. | - Ensure the receiving flask is also at a cool temperature and consider adding a small amount of inhibitor to it as well. |
Experimental Protocols
Protocol 1: Aqueous Workup of the Wittig Reaction Mixture
-
After the reaction is complete, quench the reaction mixture by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product will be a mixture of 1-Fluoro-4-methoxy-2-vinylbenzene and triphenylphosphine oxide.
Protocol 2: Purification by Flash Column Chromatography
This is the most common and effective method for obtaining high-purity 1-Fluoro-4-methoxy-2-vinylbenzene.
Workflow for Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Detailed Steps:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane or petroleum ether.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution:
-
Begin eluting with a non-polar solvent system, such as 100% hexanes or petroleum ether.
-
Gradually increase the polarity by adding small increments of ethyl acetate (e.g., starting with 2% ethyl acetate in hexanes and increasing to 5%, then 10%).
-
1-Fluoro-4-methoxy-2-vinylbenzene, being less polar, will elute before the more polar triphenylphosphine oxide.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Visualize the TLC plates under UV light. The product and TPPO should have different Rf values.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 1-Fluoro-4-methoxy-2-vinylbenzene as a liquid.
-
Protocol 3: Purification by Vacuum Distillation
This method is suitable for larger quantities but requires careful control to prevent polymerization.
Key Parameters for Vacuum Distillation
| Parameter | Recommended Value/Condition | Rationale |
| Pressure | 1-10 mmHg | Lowers the boiling point to prevent thermal degradation and polymerization. |
| Boiling Point (Est.) | 60-90 °C at 4 mmHg | Based on similar compounds like 4-Fluoro-1-methoxy-2-methylbenzene (69-70°C at 4mm) and 2-Vinylanisole (36-43°C at 0.5 mmHg).[5] |
| Inhibitor | 4-tert-butylcatechol (TBC), 100-200 ppm | Prevents radical polymerization at elevated temperatures. |
| Apparatus | Short-path distillation apparatus | Minimizes the residence time of the hot liquid and vapor. |
Procedure:
-
Add the crude product and a small amount of a polymerization inhibitor (e.g., TBC) to a round-bottom flask.
-
Assemble a short-path vacuum distillation apparatus.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at the expected boiling point range for 1-Fluoro-4-methoxy-2-vinylbenzene.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
Purity Assessment
The purity of the final product should be confirmed using one or more of the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile organic compounds and identifying any residual impurities.[9][10]
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide a clear fingerprint of the molecule. The absence of signals from triphenylphosphine oxide and the starting aldehyde confirms the purity.
-
¹³C NMR and ¹⁹F NMR Spectroscopy: These techniques can provide further structural confirmation.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Hazards: Based on similar compounds, 1-Fluoro-4-methoxy-2-vinylbenzene is expected to be a flammable liquid and may cause skin, eye, and respiratory irritation.[4][11]
-
Storage: Store the purified product in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and degradation.[4]
Logical Flow for Purification Strategy
Caption: Decision-making workflow for the purification of 1-Fluoro-4-methoxy-2-vinylbenzene.
References
Sources
- 1. Workup [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US4033829A - Process for inhibiting polymerization of styrene during distillation - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-Fluoro-1-methoxy-2-methylbenzene | 399-54-2 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4-Fluoroanisole | C7H7FO | CID 9987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of Fluorinated Vinylbenzene Monomers
Welcome to the Technical Support Center for fluorinated vinylbenzene (fluorostyrene) monomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the successful handling, storage, and use of these highly reactive and valuable compounds. Fluorinated vinylbenzene monomers are critical building blocks in the synthesis of advanced polymers with unique thermal, chemical, and optical properties. However, their inherent reactivity necessitates careful management to ensure experimental success and safety. This guide provides practical, field-proven insights to help you navigate the challenges associated with these monomers.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated vinylbenzene monomers prone to instability?
A1: Like their non-fluorinated analog, styrene, fluorinated vinylbenzene monomers possess a vinyl group attached to an aromatic ring. This structure is susceptible to spontaneous free-radical polymerization. The polymerization process is often initiated by exposure to heat, light (UV radiation), or the presence of radical-generating impurities.[1] This reaction is exothermic and can accelerate, leading to a hazardous condition known as runaway polymerization if not properly controlled. The fluorine substituents on the benzene ring can influence the electronic properties and reactivity of the vinyl group, in some cases retarding the rate of polymerization.[2] However, the fundamental instability of the vinyl group remains a primary concern.
Q2: What is the role of an inhibitor in a bottle of fluorinated vinylbenzene monomer?
A2: Polymerization inhibitors are essential additives that ensure the stability of reactive monomers during transport and storage. These chemical compounds function by scavenging free radicals that initiate the polymerization chain reaction. Common inhibitors for vinyl monomers include 4-tert-butylcatechol (TBC) and the monomethyl ether of hydroquinone (MEHQ).[3][4] The presence of an inhibitor provides a crucial induction period during which the monomer remains in its unpolymerized state.
Q3: Can I use a fluorinated vinylbenzene monomer directly from the bottle with the inhibitor present?
A3: For most polymerization reactions, especially controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the presence of an inhibitor is detrimental.[3] The inhibitor will interfere with the desired polymerization process by reacting with the initiating radicals, leading to poor or no polymer formation. Therefore, it is almost always necessary to remove the inhibitor immediately before use.
Q4: How does fluorine substitution affect the stability and properties of vinylbenzene monomers?
A4: Fluorine substitution has a significant impact on the physicochemical properties of vinylbenzene monomers and the resulting polymers. The high electronegativity of fluorine can alter the electron density of the vinyl group and the aromatic ring, which can influence polymerization kinetics.[5] While some studies suggest that certain fluorine substitutions can retard the rate of polymerization,[2] the primary concern of spontaneous polymerization remains. A key advantage of incorporating fluorine is the enhanced thermal stability of the resulting fluoropolymers.[1]
Storage and Handling Guide
Proper storage and handling are critical to maintaining the quality and stability of fluorinated vinylbenzene monomers.
General Storage Recommendations
| Monomer | Recommended Storage Temperature | Inhibitor & Typical Concentration | Key Considerations |
| 3-Fluorostyrene | 2-8°C[4] | 4-tert-butylcatechol (TBC)[4] | Keep refrigerated. |
| 2,3,4,5,6-Pentafluorostyrene | -20°C[6] | 0.1% p-tert-butylcatechol (TBC)[6] | Store in a freezer.[7] |
| Other Fluorinated Vinylbenzenes | 2-8°C (general guidance) | Typically TBC or MEHQ | Always consult the manufacturer's Safety Data Sheet (SDS) for specific recommendations. |
Key Handling Practices:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture ingress.
-
Light Protection: Keep containers tightly sealed and protected from light to prevent photo-initiated polymerization. Amber glass bottles are recommended.
-
Temperature Control: Avoid exposure to heat sources. Adhere strictly to the recommended storage temperatures.
-
Material Compatibility: Use containers and transfer lines made of compatible materials like stainless steel or glass. Avoid reactive materials.
-
First-In, First-Out: Use older stock first to minimize the risk of inhibitor depletion over time.
Troubleshooting Guide
Issue 1: Monomer has solidified or become viscous in the bottle.
| Possible Cause | Explanation | Recommended Action |
| Spontaneous Polymerization | The inhibitor has been depleted due to prolonged storage, exposure to high temperatures, or light. | DO NOT ATTEMPT TO USE. The polymerization may be ongoing and could be hazardous. Dispose of the material according to your institution's hazardous waste protocols. |
| Freezing | The monomer was stored below its freezing point. | Check the monomer's melting point on the SDS. If it has simply frozen, allow it to warm to room temperature in a dark, cool place away from heat sources. Once fully liquid, gently agitate to ensure homogeneity before use. |
Issue 2: Polymerization reaction fails or shows a long induction period.
| Possible Cause | Explanation | Recommended Action |
| Incomplete Inhibitor Removal | Residual inhibitor is scavenging the initiator radicals, preventing the polymerization from starting. | Ensure your inhibitor removal protocol is effective. You may need to repeat the purification step or use a fresh batch of purified monomer. |
| Oxygen Contamination | Oxygen can act as an inhibitor in some polymerization systems. | Degas the monomer and solvent thoroughly before initiating the polymerization. Maintain an inert atmosphere throughout the reaction. |
| Impure Monomer or Reagents | Other impurities in the monomer or reagents can interfere with the polymerization. | Verify the purity of your monomer using techniques like Gas Chromatography (GC).[8] Ensure all other reagents are of appropriate purity. |
Issue 3: Inconsistent polymerization results.
| Possible Cause | Explanation | Recommended Action |
| Variable Monomer Purity | The level of inhibitor or other impurities varies between batches of purified monomer. | Standardize your monomer purification protocol and use the purified monomer promptly. For highly sensitive polymerizations, consider analyzing the purity of each batch before use. |
| Moisture Contamination | Water can interfere with certain polymerization mechanisms. | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions if required by the specific polymerization technique. |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
This is the most common and effective method for removing phenolic inhibitors like TBC and MEHQ.
Causality: Basic alumina has a high affinity for the acidic phenolic inhibitors, effectively adsorbing them from the non-polar monomer as it passes through the column.[9]
Materials:
-
Fluorinated vinylbenzene monomer
-
Activated basic alumina (Brockmann I)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton plug
-
Anhydrous potassium carbonate (optional, as a drying agent)
-
Clean, dry collection flask, preferably amber glass
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a fume hood.
-
Insert a small plug of glass wool or cotton into the bottom of the column to support the packing material.[10]
-
Add a small layer of sand over the plug.
-
In a beaker, slurry the basic alumina in a non-polar solvent that is compatible with your monomer (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.[10]
-
Add a layer of anhydrous potassium carbonate on top of the alumina if drying is also required. .
-
-
Purification:
-
Allow the monomer to warm to room temperature if it was refrigerated.
-
Once the solvent from packing has drained to the top of the stationary phase, carefully add the fluorinated vinylbenzene monomer to the column.[11]
-
Collect the purified, inhibitor-free monomer in a clean, dry flask under a gentle stream of inert gas.
-
The inhibitor will typically form a colored band at the top of the alumina column.
-
Crucially, do not let the column run dry. [11]
-
-
Storage of Purified Monomer:
-
Immediately cap the collection flask and seal it with paraffin film.
-
Store the purified monomer under an inert atmosphere, protected from light, and at the recommended low temperature (refrigerated or frozen).
-
Use the purified monomer as soon as possible, preferably within 24 hours , as it is now highly susceptible to spontaneous polymerization.
-
Protocol 2: Inhibitor Removal via Sodium Hydroxide (NaOH) Wash
This method is an alternative for removing phenolic inhibitors.
Causality: The weakly acidic phenolic inhibitor reacts with the strong base (NaOH) to form a water-soluble salt, which is then extracted into the aqueous phase.[12][13]
Materials:
-
Fluorinated vinylbenzene monomer
-
10% (w/v) Sodium hydroxide solution, deoxygenated
-
Deionized water, deoxygenated
-
Saturated sodium chloride solution (brine), deoxygenated
-
Separatory funnel
-
Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride)
-
Clean, dry collection flask
Procedure:
-
Place the fluorinated vinylbenzene monomer in a separatory funnel.
-
Add an equal volume of 10% NaOH solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer containing the inhibitor salt can be drained off.
-
Repeat the wash with 10% NaOH solution.
-
Wash the monomer with deionized water three times to remove any residual NaOH.
-
Wash with brine to aid in the removal of water.
-
Drain the monomer into a clean flask and dry over an anhydrous drying agent.
-
Filter or decant the purified monomer into a clean, dry storage flask.
-
Store the purified monomer as described in Protocol 1.
Visual Logic Guides
Workflow for Inhibitor Removal
Caption: Workflow for the purification of fluorinated vinylbenzene monomers.
Troubleshooting Polymerization Failure
Caption: Decision tree for troubleshooting failed polymerization reactions.
References
-
Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. PMC - NIH. Available at: [Link]
-
Directed synthesis of copolymers based on fluorine-containing styrene derivatives. ResearchGate. Available at: [Link]
-
Fluorinated styrene derivatives and their application in the formation of new polymer materials. ResearchGate. Available at: [Link]
- A purifying method of a styrene monomer. Google Patents.
-
Compatibility of some fluorosubstituted styrene polymers and copolymers in blends with poly(2,6‐dimethyl‐1,4‐phenylene oxi. SciSpace. Available at: [Link]
-
High Purity Benzene Analysis. Shimadzu. Available at: [Link]
-
Styrene Monomer/inhibitor Separation. Cheresources.com Community. Available at: [Link]
-
RAFT POLYMERIZATION. ResearchGate. Available at: [Link]
-
Anionic polymerization of fluorinated vinyl monomers. Sci-Hub. Available at: [Link]
-
Synthesis, characterization and properties evaluation of copolymers of 2,3,4,5,6‐pentafluorostyrene and N‐phenylmaleimide. ResearchGate. Available at: [Link]
-
LabNotes: Monomer Purification. University of Massachusetts Amherst. Available at: [Link]
-
Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene. ResearchGate. Available at: [Link]
-
Controlled Synthesis of Poly(pentafluorostyrene-ran-methyl methacrylate) Copolymers and Their Use as Dielectric Layers in Organic Thin-film Transistors. MDPI. Available at: [Link]
-
The control of runaway polymerisation reactions by inhibition techniques. IChemE. Available at: [Link]
-
Handbook of RAFT Polymerization. Wiley Online Library. Available at: [Link]
-
CHEMICAL PURITY ANALYSIS. Agilent. Available at: [Link]
-
Use of sodium hydroxide for cleaning and sanitization of chromatography resins and systems. Cytiva. Available at: [Link]
-
Alumina - Solvent Purification. Sorbent Technologies, Inc.. Available at: [Link]
-
Polymerization Inhibitors. 3V Sigma USA. Available at: [Link]
-
Fluoropolymers vs. Side-Chain Fluorinated Polymers. American Chemistry Council. Available at: [Link]
-
Tips for optimizing a RAFT polymerization. Reddit. Available at: [Link]
-
Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate. Available at: [Link]
-
RediSep basic alumina column Purification of high pKa compounds. Teledyne ISCO. Available at: [Link]
-
Copolymerization of styrene/fluorinated styrenes and application of alkenyl boronates as monomers. ResearchGate. Available at: [Link]
-
Polytetrafluoroethylene. Wikipedia. Available at: [Link]
-
Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). MDPI. Available at: [Link]
-
Inhibitor removers. ResearchGate. Available at: [Link]
-
Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
ACS Applied Polymer Materials Ahead of Print. ACS Publications. Available at: [Link]
-
fluorine analysis by GC. Chromatography Forum. Available at: [Link]
-
A comparison of four methods for PCR inhibitor removal. PubMed. Available at: [Link]
-
Column chromatography. University of Calgary. Available at: [Link]
-
Measuring TBC (tert-butyl catechol) - Polymerization Inhibitor. Ankersmid. Available at: [Link]
Sources
- 1. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Fluorostyrene 4-tert-butylcatechol inhibitor, 98 350-51-6 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. shimadzu.com [shimadzu.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pslc.ws [pslc.ws]
- 12. Styrene Monomer/inhibitor Separation - Student - Cheresources.com Community [cheresources.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Fluorinated Styrenes in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel materials with tailored properties, the incorporation of fluorine into polymer structures has proven to be a highly effective strategy. Fluorinated polymers exhibit a unique combination of characteristics, including exceptional thermal and chemical resistance, low surface energy, and distinct optical and dielectric properties.[1] This guide provides a comprehensive comparison of the reactivity ratios of various fluorinated styrenes in copolymerization reactions, offering valuable insights for the design and synthesis of advanced functional polymers.
Understanding Reactivity Ratios in Copolymerization
Copolymerization is a powerful technique that allows for the modification of polymer properties by combining two or more different monomers. The resulting copolymer's microstructure and, consequently, its macroscopic properties are dictated by the relative reactivity of the monomers towards the propagating radical chain ends. This relative reactivity is quantified by the monomer reactivity ratios , r₁ and r₂.
The Mayo-Lewis equation describes the instantaneous composition of the copolymer being formed:
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
where:
-
d[M₁]/d[M₂] is the ratio of the rates of incorporation of monomer 1 (M₁) and monomer 2 (M₂) into the copolymer.
-
[M₁] and [M₂] are the molar concentrations of the monomers in the feed.
-
r₁ = k₁₁/k₁₂ is the ratio of the rate constant for a propagating chain ending in M₁ adding another M₁ monomer to the rate constant of it adding an M₂ monomer.
-
r₂ = k₂₂/k₂₁ is the ratio of the rate constant for a propagating chain ending in M₂ adding another M₂ monomer to the rate constant of it adding an M₁ monomer.
The values of r₁ and r₂ determine the type of copolymer formed:
-
Ideal Copolymerization (r₁r₂ = 1): The two monomers show no preference for which monomer they add, and the composition of the copolymer is the same as the feed composition.
-
Alternating Copolymerization (r₁ ≈ 0, r₂ ≈ 0): Each monomer prefers to react with the other, leading to a largely alternating sequence.
-
Block Copolymerization (r₁ > 1, r₂ > 1): Both monomers prefer to homopolymerize, leading to long sequences of each monomer.
-
Random Copolymerization (0 < r₁ < 1, 0 < r₂ < 1): A random distribution of monomers along the polymer chain.
Comparative Reactivity Ratios of Fluorinated Styrenes
The introduction of fluorine atoms onto the styrene monomer significantly influences its reactivity in copolymerization. The high electronegativity of fluorine can alter the electron density of the vinyl group, affecting its susceptibility to radical attack. The following tables summarize the reported reactivity ratios for various fluorinated styrenes with common comonomers.
Copolymerization with Styrene (M₂)
| Fluorinated Styrene (M₁) | r₁ (Fluorinated Styrene) | r₂ (Styrene) | r₁ * r₂ | Copolymer Type | Reference(s) |
| 4-Fluorostyrene | Data not found | Data not found | - | - | |
| 2,3,4,5,6-Pentafluorostyrene | 0.25 | 0.40 | 0.10 | Random | [2] |
| α-Trifluoromethylstyrene | 0.00 | 0.60 | 0.00 | Tends toward alternating | [3] |
Interpretation: The data for pentafluorostyrene (PFS) indicates that both the PFS radical and the styrene radical prefer to add the other monomer over their own, leading to a random copolymer with a tendency towards alternation (since both r values are less than 1). The product of the reactivity ratios (r₁r₂) being significantly less than 1 further supports this. For α-trifluoromethylstyrene, the reactivity ratio of 0.00 indicates that it does not readily homopolymerize and strongly prefers to add a styrene monomer, which is a key characteristic for producing alternating copolymers.
Copolymerization with Methyl Methacrylate (MMA) (M₂)
| Fluorinated Styrene (M₁) | r₁ (Fluorinated Styrene) | r₂ (MMA) | r₁ * r₂ | Copolymer Type | Reference(s) |
| 4-Fluorostyrene | Data not found | Data not found | - | - | |
| 2,3,4,5,6-Pentafluorostyrene | 0.15 | 0.45 | 0.0675 | Random/Alternating | [4] |
Interpretation: Similar to the copolymerization with styrene, pentafluorostyrene exhibits a tendency for alternation when copolymerized with methyl methacrylate, as both reactivity ratios are less than 1. This behavior is valuable for creating copolymers with a well-defined microstructure.
The Alfrey-Price Q-e Scheme: A Quantitative Look at Reactivity
The Alfrey-Price Q-e scheme provides a semi-empirical method to predict monomer reactivity ratios. The parameter 'Q' represents the reactivity of the monomer due to resonance stabilization, while 'e' reflects the polarity of the vinyl group.
-
Q value: Higher Q values indicate greater resonance stabilization of the monomer and its corresponding radical.
-
e value: A more positive 'e' value indicates an electron-poor double bond, while a more negative 'e' value signifies an electron-rich double bond.
| Monomer | Q | e | Reference(s) |
| Styrene | 1.00 | -0.80 | Standard Value |
| 4-Fluorostyrene | Data not found | Data not found | |
| 2,3,4,5,6-Pentafluorostyrene | 0.53 | 1.14 |
Analysis of Fluorine's Influence: The strong electron-withdrawing nature of the five fluorine atoms in pentafluorostyrene results in a significantly positive 'e' value (1.14) compared to styrene (-0.80). This indicates a much more electron-poor double bond in PFS, making it more susceptible to attack by electron-rich radicals. The lower Q value of PFS compared to styrene suggests less resonance stabilization of the pentafluorostyrenyl radical. This combination of a highly positive 'e' value and a moderate Q value explains the tendency of PFS to form alternating copolymers with electron-rich monomers like styrene.
Experimental Determination of Reactivity Ratios: A Step-by-Step Protocol
Accurate determination of reactivity ratios is crucial for understanding and predicting copolymerization behavior. The following protocol outlines a common method using ¹H NMR spectroscopy to determine monomer conversion and subsequently calculate reactivity ratios using the Fineman-Ross or Kelen-Tüdős methods.
Experimental Workflow
Sources
A Senior Application Scientist's Guide to Measuring the Dielectric Constant of Fluoropolymers
For researchers, scientists, and drug development professionals working with advanced materials, a precise understanding of a polymer's electrical properties is paramount. Among these, the dielectric constant (κ or εr) is a critical parameter, especially for polymers derived from fluorinated monomers, which are prized for their exceptional thermal and chemical stability, as well as their unique electrical characteristics. This guide provides an in-depth, objective comparison of methods for measuring the dielectric constant of fluoropolymers, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol described is a self-validating system.
The Critical Role of the Dielectric Constant in Fluoropolymer Applications
The dielectric constant, or relative permittivity, quantifies a material's ability to store electrical energy in an electric field.[1] It is a dimensionless number representing the ratio of a material's permittivity to the permittivity of free space.[1] For fluoropolymers, a low dielectric constant is often a key performance indicator, making them ideal for applications in high-frequency electronics, such as printed circuit boards (PCBs), cable insulation, and semiconductor manufacturing, where they minimize signal delay and cross-talk.[1][2] The inherent chemical structure of fluoropolymers, particularly the strong and stable carbon-fluorine bonds and the symmetrical molecular structure of polymers like Polytetrafluoroethylene (PTFE), contributes to their low dielectric constants.[2][3]
Understanding the Factors Influencing Dielectric Constant
The measured dielectric constant of a fluoropolymer is not a static value; it is influenced by several external and internal factors. A comprehensive understanding of these variables is crucial for accurate and reproducible measurements.
-
Frequency: The dielectric constant of polymers generally decreases as the frequency of the applied electric field increases.[1] This is because different polarization mechanisms (electronic, ionic, dipolar, and space charge) have different response times.[1] At very high frequencies, slower mechanisms like dipolar and space charge polarization cannot keep up with the rapidly changing field, leading to a lower overall dielectric constant.
-
Temperature: For non-polar fluoropolymers like PTFE, the effect of temperature on the dielectric constant is generally less severe compared to polar polymers.[1] However, as the temperature approaches the glass transition temperature (Tg) of the polymer, increased molecular motion can lead to changes in the dielectric properties.
-
Moisture: Fluoropolymers are known for their hydrophobicity and low moisture absorption. This is a significant advantage, as the presence of water, which has a high dielectric constant, can dramatically increase the dielectric constant of a material.[4]
-
Molecular Structure and Morphology: The arrangement of atoms and the overall structure of the polymer chain play a pivotal role. The presence of polar functional groups can increase the dielectric constant.[4] For instance, while PTFE has a very low dielectric constant, Polyvinylidene fluoride (PVDF), with its polar C-F bonds, exhibits a significantly higher value.[5] The degree of crystallinity and the presence of any fillers or additives can also impact the dielectric properties.
A Comparative Overview of Measurement Techniques
Several methods are available for measuring the dielectric constant of polymers. The choice of technique depends on the frequency range of interest, the form of the material (e.g., thin film, bulk solid), and the required accuracy.
| Measurement Technique | Frequency Range | Advantages | Disadvantages | Ideal Applications |
| Parallel Plate Capacitor Method (ASTM D150) | Low frequencies (Hz to MHz) | High accuracy for thin, flat samples; well-standardized.[1] | Susceptible to errors from air gaps and fringing fields; requires well-prepared, uniform samples.[4][6] | Characterization of polymer films and sheets for insulation and PCB substrates. |
| Resonant Cavity Method | High frequencies (GHz) | High accuracy and sensitivity for low-loss materials.[7] | Requires a specifically designed cavity for the frequency of interest; sample preparation can be complex.[7] | Characterization of materials for microwave and RF applications. |
| Open-Ended Coaxial Probe Method | Wideband (MHz to GHz) | Simple to use; requires minimal sample preparation; non-destructive.[8] | Lower accuracy, especially for low-loss materials, compared to resonant methods.[8] | Rapid, in-situ measurements of liquids, semi-solids, and flat solids. |
| Transmission Line Method | High frequencies (GHz) | Provides both dielectric constant and permeability; suitable for broadband measurements. | Requires precise sample machining to fit into the transmission line; complex data analysis. | Characterization of materials for high-frequency electronic components. |
For the purpose of this guide, we will focus on the Parallel Plate Capacitor Method as standardized by ASTM D150 , due to its widespread use and high accuracy for the characterization of fluoropolymer films in the lower frequency ranges relevant to many electronic applications.[9]
In-Depth Experimental Protocol: ASTM D150 Parallel Plate Capacitor Method
This protocol provides a detailed, step-by-step methodology for measuring the dielectric constant of fluoropolymer films. The causality behind each step is explained to ensure a thorough understanding of the process.
I. Principle of the Method
The parallel plate capacitor method involves sandwiching a thin, flat sheet of the polymer sample between two electrodes to form a capacitor.[10] The capacitance of this arrangement is measured and then used to calculate the dielectric constant. The fundamental relationship is given by:
C = (κ * ε₀ * A) / d
Where:
-
C is the capacitance
-
κ is the dielectric constant of the material
-
ε₀ is the permittivity of free space (approximately 8.854 x 10⁻¹² F/m)
-
A is the area of the electrodes
-
d is the thickness of the sample
By measuring the capacitance with the polymer sample (C_sample) and the capacitance of the empty fixture with the same electrode spacing (C_air), the dielectric constant can be calculated as:
κ = C_sample / C_air
II. Required Equipment and Materials
-
LCR Meter or Impedance Analyzer: Capable of measuring capacitance and dissipation factor at the desired frequencies.
-
Dielectric Test Fixture: A parallel plate capacitor fixture with guarded electrodes is highly recommended to minimize fringing field effects.[11]
-
Micrometer: For precise measurement of sample thickness.
-
Fluoropolymer Film Samples: Of uniform thickness and free of defects.
-
Calibration Standard: A material with a known, stable dielectric constant (e.g., a certified PTFE standard) for system verification.
-
Environmental Chamber (Optional): For measurements at controlled temperature and humidity.
-
Cleaning Solvents: (e.g., isopropanol) and lint-free wipes.
III. Experimental Workflow
The following diagram illustrates the key stages of the dielectric constant measurement process.
Caption: A flowchart of the experimental workflow for dielectric constant measurement.
IV. Detailed Step-by-Step Procedure
Phase 1: Preparation
-
Sample Preparation:
-
Cut the fluoropolymer film into a flat, circular or square shape that is larger than the electrodes of the test fixture.[10]
-
Clean the surface of the sample with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any contaminants. Ensure the sample is completely dry before measurement.
-
Using a calibrated micrometer, measure the thickness of the film at several points across the area that will be between the electrodes. Calculate the average thickness. Uniform thickness is critical for accurate results.
-
-
Instrument Setup and Calibration:
-
Turn on the LCR meter and allow it to warm up for the manufacturer-specified time to ensure stable readings.
-
Perform an open, short, and load calibration (compensation) on the LCR meter with the test leads connected to the dielectric test fixture. This step is crucial to nullify the effects of stray capacitance and inductance in the test setup.
-
-
System Verification:
-
Before measuring the unknown samples, measure the dielectric constant of a known calibration standard (e.g., a certified PTFE sample).
-
The measured value should be within the specified tolerance of the standard. This step validates the entire measurement system (LCR meter, fixture, and procedure).
-
Phase 2: Measurement
-
Measure Air Capacitance (C_air):
-
With the test fixture empty, set the distance between the electrodes to be equal to the average thickness of your fluoropolymer sample. Use the micrometer adjustment on the fixture for precise control.
-
Measure the capacitance at the desired frequencies. This value represents the capacitance of the air gap (C_air).
-
-
Measure Sample Capacitance (C_sample):
-
Carefully place the prepared fluoropolymer film between the electrodes, ensuring it is flat and there are no air gaps.
-
Gently close the electrodes until they make good contact with the sample. Do not apply excessive pressure, as this can deform the sample and affect the thickness.
-
Measure the capacitance of the sample at the same frequencies used for the air capacitance measurement. This is C_sample.
-
Phase 3: Analysis
-
Calculate Dielectric Constant (κ):
-
For each frequency, calculate the dielectric constant using the formula: κ = C_sample / C_air.
-
-
Data Validation and Error Analysis:
-
Repeat the measurement with multiple samples to assess the reproducibility of your results.
-
Analyze the dissipation factor (tan δ) data provided by the LCR meter. For high-quality fluoropolymers, this value should be very low. Abnormally high values may indicate contamination or moisture.
-
-
Reporting:
-
Report the average dielectric constant and standard deviation for each frequency.
-
Include details of the measurement conditions, such as the test frequency, temperature, and humidity.
-
Data Presentation: Dielectric Constants of Common Fluoropolymers
The following table presents typical dielectric constant values for various fluoropolymers. It is important to note that these values can vary depending on the specific grade of the material, processing conditions, and measurement frequency.
| Fluoropolymer | Monomer(s) | Typical Dielectric Constant (at 1 MHz) | Key Structural Features |
| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene | ~2.1[5] | Symmetrical, non-polar structure with strong C-F bonds.[2] |
| Perfluoroalkoxy Alkane (PFA) | Tetrafluoroethylene and a perfluorinated vinyl ether | ~2.1[5] | Similar to PTFE but with ether linkages for melt processability. |
| Fluorinated Ethylene Propylene (FEP) | Tetrafluoroethylene and Hexafluoropropylene | ~2.1[5] | Copolymer structure introduces some asymmetry but maintains low polarity. |
| Ethylene Tetrafluoroethylene (ETFE) | Ethylene and Tetrafluoroethylene | ~2.6[5] | Alternating ethylene and TFE units introduce some polarity. |
| Polyvinylidene Fluoride (PVDF) | Vinylidene Fluoride | ~6.43[5] | Highly polar C-F bonds lead to a significantly higher dielectric constant. |
| Polychlorotrifluoroethylene (PCTFE) | Chlorotrifluoroethylene | ~2.4[5] | The presence of a chlorine atom introduces some polarity. |
Troubleshooting Common Measurement Issues
A self-validating measurement system requires an awareness of potential sources of error and how to mitigate them.
Caption: A troubleshooting guide for common issues in dielectric constant measurement.
-
Air Gaps: Even small air gaps between the sample and the electrodes can significantly lower the measured capacitance, leading to an underestimation of the dielectric constant. Ensure the sample is perfectly flat and that the electrodes make uniform contact.[6]
-
Electrode Parallelism: If the electrodes are not perfectly parallel, the effective thickness of the sample will vary, leading to inaccurate results. Using a high-quality, precision-machined test fixture is essential.[4]
-
Fringing Fields: At the edges of the electrodes, the electric field lines can bulge outwards, leading to an overestimation of the capacitance. A guarded electrode configuration helps to minimize this effect by confining the electric field to the area directly between the electrodes.[11]
-
Sample Contamination: Any moisture, fingerprints, or other residues on the sample surface can affect the measurement. Thorough cleaning is a critical step.[4]
-
Inaccurate Thickness Measurement: The calculated dielectric constant is highly sensitive to the sample thickness measurement. Use a calibrated, high-precision micrometer and take multiple readings across the sample area.[4]
By diligently following this comprehensive guide, researchers and scientists can confidently and accurately measure the dielectric constant of polymers from fluorinated monomers, ensuring the reliability and performance of their advanced materials in critical applications.
References
-
Used Keysight Equipment. (2025, October 6). Understanding Parallel Plate Capacitors: A Complete Guide For Electrical Engineers. Retrieved from [Link]
- Venkatesh, M. S., & Raghavan, G. S. V. (2005). An Overview of Dielectric Properties Measuring Techniques. Canadian Biosystems Engineering, 47, 7-15.
- Kallitsis, J. K., et al. (2019). Photopatternable High-k Fluoropolymer Dielectrics Bearing Pendent Azido Groups. Macromolecules, 52(15), 5647-5655.
-
National Institute of Standards and Technology. (n.d.). Evaluation of Dielectric Properties of Polymer Thin-Films Materials for Application in Embedded Capacitance. Retrieved from [Link]
- Grove, T. T., Masters, M. F., & Miers, R. E. (2005). Determining Dielectric Constants Using a Parallel Plate Capacitor. American Journal of Physics, 73(1), 52-56.
-
ResearchGate. (n.d.). (a) The structural of fluoropolymer with an arylether group and a... | Download Scientific Diagram. Retrieved from [Link]
-
Infinita Lab. (n.d.). Dielectric Constant & Dissipation Factor Testing by ASTM D150. Retrieved from [Link]
-
Acta IMEKO. (2025, June 10). Establishment of measurement traceability of dielectric-constant measurement using contact and non-contact methods. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Fluoropolymer with Low Dielectric Constant at High Frequency Derived from Bio-based Anethole | Request PDF. Retrieved from [Link]
-
Intertek. (n.d.). Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250. Retrieved from [Link]
-
Daikin Global. (n.d.). Electrical properties | Fluorochemicals. Retrieved from [Link]
-
Journal of Electrical Engineering and Science Research. (2023, March 28). Dielectric Material Measurement Method: A Review. Retrieved from [Link]
-
ASTM International. (2011). ASTM D150-11: Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. Retrieved from [Link]
-
Canadian Society for Bioengineering. (n.d.). An overview of dielectric properties measuring techniques. Retrieved from [Link]
-
Scribd. (n.d.). Determining Dielectric Constants Using A Parallel Plate Capacitor | PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structure-property relationship of low dielectric constant polyimide fibers containing fluorine groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances. Retrieved from [Link]
-
DA-IICT. (n.d.). Nvis 6111 Dielectric Constant Measurement Trainer. Retrieved from [Link]
-
PTFE Machinery. (n.d.). Typical Properties of Fluoropolymers. Retrieved from [Link]
-
Microwave Journal. (2022, June 7). Efficacy of Different Test Methods for Low-Loss Dielectrics. Retrieved from [Link]
-
PolyK Technologies. (n.d.). Specialty Polymer Film - ASTM Test. Retrieved from [Link]
Sources
- 1. iteejournal.org [iteejournal.org]
- 2. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 3. Fluoropolymers as Unique and Irreplaceable Materials: Challenges and Future Trends in These Specific Per or Poly-Fluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keysight.com [keysight.com]
- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. library.csbe-scgab.ca [library.csbe-scgab.ca]
- 9. infinitalab.com [infinitalab.com]
- 10. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 11. High-k Fluoropolymers Dielectrics for Low-Bias Ambipolar Organic Light Emitting Transistors (OLETs) [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 1-Fluoro-4-methoxy-2-vinylbenzene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 1-Fluoro-4-methoxy-2-vinylbenzene (CAS No. 633335-94-1), a compound whose unique chemical structure as a halogenated vinylbenzene derivative necessitates a nuanced approach to waste management. By understanding the underlying chemical principles, laboratory professionals can ensure a safe and compliant disposal process.
Hazard Identification and Risk Assessment: Understanding the Compound
1-Fluoro-4-methoxy-2-vinylbenzene is an aromatic compound featuring a fluorine substituent, a methoxy group, and a vinyl group. This combination of functional groups dictates its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1][2]:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The presence of the vinyl group suggests a potential for polymerization, a reaction that can be initiated by heat, light, or contaminants and may lead to a dangerous runaway reaction in a sealed container.[3] Vinyl aromatic compounds are often stabilized with inhibitors to prevent spontaneous polymerization during storage.[4][5][]
Due to its structural similarity to other flammable aromatic compounds, it is prudent to treat 1-Fluoro-4-methoxy-2-vinylbenzene as a flammable liquid . For instance, the related compound 1-Fluoro-2-methoxybenzene has a flash point of 53°C.[7]
Key Safety and Regulatory Data
| Parameter | Information | Source(s) |
| CAS Number | 633335-94-1 | [1][2][8] |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [8] |
| Potential EPA Hazardous Waste Codes | D001 (Ignitable), D003 (Reactive), F002 (Spent Halogenated Solvent) | [7][9] |
| Storage | Sealed in a dry, cool environment, often under refrigeration (-20°C) to inhibit polymerization. | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-Fluoro-4-methoxy-2-vinylbenzene for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection : All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Spill Management: Immediate and Calculated Response
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills:
-
Alert Personnel : Inform colleagues in the immediate vicinity.
-
Ensure Ventilation : Work within a fume hood or ensure the area is well-ventilated.
-
Absorb the Spill : Use an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.
-
Collect the Waste : Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
-
Wash Hands : Thoroughly wash hands with soap and water after the cleanup is complete.
For Large Spills:
-
Evacuate : Immediately evacuate the area.
-
Alert Authorities : Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Restrict Access : Prevent personnel from entering the affected area.
-
Professional Cleanup : Await the arrival of trained hazardous materials responders. Do not attempt to clean up a large spill without the proper training and equipment.
Disposal Protocol: A Step-by-Step Guide
The disposal of 1-Fluoro-4-methoxy-2-vinylbenzene must be handled as a hazardous waste stream. The following procedure outlines the necessary steps for its safe and compliant disposal.
Step 1: Waste Characterization
Based on its chemical properties, waste 1-Fluoro-4-methoxy-2-vinylbenzene is likely to be classified under the following EPA hazardous waste codes:
-
D001 (Ignitable Waste) : This is probable due to its likely flammable nature. A flashpoint determination would confirm this classification.[9]
-
D003 (Reactive Waste) : The potential for polymerization gives this compound a reactive characteristic.[9]
-
F002 (Spent Halogenated Solvents) : If the waste is a spent solvent mixture containing 10% or more of this compound, it would fall under this category.[7]
Consult your institution's EHS department for guidance on the specific waste codes to be used.
Step 2: Waste Collection and Segregation
-
Designated Waste Container : Use a clearly labeled, sealable, and chemically compatible container for collecting waste 1-Fluoro-4-methoxy-2-vinylbenzene. Glass bottles with screw caps are generally suitable.
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name ("1-Fluoro-4-methoxy-2-vinylbenzene"), and the associated hazards (e.g., "Ignitable," "Irritant").
-
Segregation : Store the waste container separately from incompatible materials, particularly strong oxidizing agents.
-
Inhibitor Check : If the waste will be stored for an extended period before disposal, consider adding a polymerization inhibitor, such as 4-tert-butylcatechol (TBC), to prevent polymerization. Consult with your EHS office for appropriate inhibitor choices and concentrations.[4]
Step 3: Final Disposal
-
Contact EHS : Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety department.
-
Professional Disposal : The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration : The most probable disposal method for this type of halogenated organic compound is high-temperature incineration at a facility equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen fluoride).[10]
Disposal of Empty Containers
Empty containers that previously held 1-Fluoro-4-methoxy-2-vinylbenzene must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone).[11]
-
Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste.[11]
-
Deface Label : After triple rinsing, deface or remove the original label.
-
Final Disposal : The decontaminated container can typically be disposed of in the regular trash or recycled, in accordance with institutional policies.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Fluoro-4-methoxy-2-vinylbenzene.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 1-Fluoro-4-methoxy-2-vinylbenzene, contributing to a culture of safety and compliance within the laboratory.
References
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
- Google Patents. (n.d.). CA1224811A - Polymerization inhibition process for vinyl aromatic compounds.
- Google Patents. (n.d.). US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Hillsborough County. (2012, December 10). How to Store and Dispose of Chemicals - Hazard Mitigation Safety [Video]. YouTube. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Iowa Department of Natural Resources. (2011, July 15). Why Dispose of Household Hazardous Materials (HHMS) Properly [Video]. YouTube. [Link]
-
ChemSynthesis. (2025, May 20). 1-methoxy-4-vinylbenzene. Retrieved from [Link]
-
Wako Pure Chemical Industries. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]
-
Angene. (n.d.). Benzene, 4-ethenyl-1-fluoro-2-methoxy- (9CI) SDS, 633335-94-1. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 633335-94-1|1-Fluoro-2-methoxy-4-vinylbenzene|BLD Pharm [bldpharm.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. CA1224811A - Polymerization inhibition process for vinyl aromatic compounds - Google Patents [patents.google.com]
- 5. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 7. 1-Fluoro-2-methoxybenzene(321-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 1-Fluoro-2-methoxy-4-vinylbenzene [synhet.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
